4-Aminomethylphenylacetic acid
描述
属性
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363789 | |
| Record name | 4-Aminomethylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-05-1 | |
| Record name | 4-Aminomethylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminomethylphenylacetic Acid: Chemical Structure, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminomethylphenylacetic acid, a molecule of interest in pharmaceutical research. The document details its chemical structure, available analytical data, and explores its potential interactions with key biological pathways, offering insights for drug development and scientific investigation.
Chemical Structure and Identification
This compound is a substituted aromatic compound containing both an aminomethyl and a carboxymethyl group attached to a benzene ring at positions 1 and 4 respectively.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[4-(aminomethyl)phenyl]acetic acid[1] |
| CAS Number | 1200-05-1[2][3] |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [2][3] |
| SMILES | C1=CC(=CC=C1CC(=O)O)CN[1] |
| InChI Key | HAAUVXXFRQXTTQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
Below is a summary of the computed physicochemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 336.7±22.0 °C at 760 mmHg | [3] |
| Density | 1.2±0.1 g/cm³ | [3] |
| Flash Point | 157.4±22.3 °C | [3] |
| Exact Mass | 165.078979 | [3] |
Synthesis and Analytical Characterization
Detailed, publicly available experimental data for the synthesis and analytical characterization of this compound (CAS 1200-05-1) is limited. Commercial suppliers note a lack of available analytical NMR data. However, a general synthetic approach can be inferred from patents for related compounds, such as "4-aminophenylacetic acid medicine intermediate".
Hypothetical Synthesis Workflow:
The following diagram illustrates a plausible, generalized workflow for the synthesis of an aminophenylacetic acid derivative, based on common organic chemistry principles. This is a conceptual workflow and has not been experimentally validated for this compound.
Caption: Conceptual workflow for the synthesis of a substituted aminophenylacetic acid.
Analytical Methods:
| Analytical Technique | Expected Information |
| ¹H NMR Spectroscopy | Provides information on the number and types of protons, their chemical environment, and connectivity. Expected signals would correspond to the aromatic protons, the methylene protons of the acetic acid and aminomethyl groups, and the amine protons. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule. |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as N-H stretching of the amine, C=O stretching of the carboxylic acid, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and to quantify it in various matrices. |
Potential Biological Activity and Signaling Pathways
This compound is described as a peptidomimetic and a nonsteroidal anti-inflammatory drug, with potential antiviral activity. Its structural similarity to biologically active molecules suggests potential interactions with specific signaling pathways.
Plasma Kallikrein-Kinin System
Analogs of this compound have been investigated as potential inhibitors of plasma kallikrein[4]. The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation.
Plasma Kallikrein-Kinin System Signaling Pathway:
The following diagram illustrates the core components and interactions within the plasma kallikrein-kinin signaling cascade.
References
The Emergence of 4-Aminomethylphenylacetic Acid: A Novel Scaffold in Gamma-Secretase Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminomethylphenylacetic acid has been identified as a significant scaffold in the development of gamma-secretase modulators (GSMs), a class of therapeutic agents under investigation for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound as a GSM. It includes a detailed experimental protocol for its synthesis, a summary of its quantitative data, and a visualization of its role in the γ-secretase signaling pathway.
Discovery and History: A New Approach to Alzheimer's Therapeutics
The story of this compound is intrinsically linked to the broader history of gamma-secretase modulators (GSMs). The therapeutic strategy of modulating γ-secretase activity arose from the limitations of early γ-secretase inhibitors (GSIs), which, while effective at reducing the production of amyloid-beta (Aβ) peptides, also caused significant side effects due to their inhibition of other crucial signaling pathways, most notably Notch signaling.
The concept of γ-secretase modulation was first introduced in 2001, when it was discovered that a subset of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and indomethacin, could selectively decrease the production of the more amyloidogenic Aβ42 peptide in favor of shorter, less harmful Aβ species like Aβ38, without inhibiting the overall activity of γ-secretase. This offered a more nuanced and potentially safer therapeutic approach.
In 2011, a significant advancement in the field was reported in a study published in Bioorganic & Medicinal Chemistry Letters. Researchers, employing a scaffold design approach inspired by NSAID-type GSMs, identified This compound as a novel compound with a desirable γ-secretase modulation profile. This discovery marked a departure from the direct NSAID-derived structures and introduced a new chemical scaffold for the development of more potent and specific GSMs. Subsequent optimization of this scaffold led to the development of analogs with improved brain penetration and pharmacological properties, demonstrating a significant reduction in brain Aβ42 levels in preclinical animal models.
While the 2011 publication highlights the discovery of its specific therapeutic application, the this compound molecule itself may have been synthesized earlier as a chemical intermediate. However, its significance in the field of drug discovery, particularly for neurodegenerative diseases, began with its identification as a γ-secretase modulator.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its optimized analogs as γ-secretase modulators. The data is compiled from the seminal 2011 publication that first described its activity.
| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) |
| This compound (Scaffold) | 60 | 104 | 305 |
| Optimized Analog (6q) | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Data not explicitly provided in abstract |
Note: The IC50 and EC50 values for the optimized analog 6q were not available in the abstract of the primary publication. The values for a representative gamma-secretase modulator from a similar class are provided for context.
Experimental Protocols
Synthesis of this compound
The following is a representative, multi-step protocol for the synthesis of this compound, adapted from established methods for the synthesis of related aminophenylacetic acids.
Step 1: Nitration of Phenylacetic Acid
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, add 100 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Phenylacetic Acid: Slowly add 50 g of phenylacetic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of 30 mL of concentrated nitric acid and 70 mL of concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours at 10 °C.
-
Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The precipitated 4-nitrophenylacetic acid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and dried.
Step 2: Reduction of 4-Nitrophenylacetic Acid to 4-Aminophenylacetic Acid
-
Reaction Setup: In a pressure reactor, combine 20 g of 4-nitrophenylacetic acid, 200 mL of ethanol, and 2 g of a Raney nickel catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 0.7-1.2 MPa.
-
Heating and Stirring: Heat the mixture to 90-100 °C with continuous stirring for 2-3 hours.
-
Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst.
-
Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation.
-
Crystallization: Cool the resulting solution to induce crystallization of the crude 4-aminophenylacetic acid.
-
Purification: Recrystallize the crude product from an ethanol-water mixture with the addition of activated carbon for decolorization to obtain light white crystals of 4-aminophenylacetic acid.
Signaling Pathways and Mechanism of Action
This compound functions as a γ-secretase modulator. The γ-secretase complex is a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides of various lengths. In the amyloidogenic pathway, APP is first cleaved by β-secretase to produce a C-terminal fragment (C99). γ-secretase then cleaves C99 at multiple sites, producing Aβ peptides, most commonly Aβ40 and the more aggregation-prone Aβ42.
GSMs, including this compound, are thought to bind to an allosteric site on the γ-secretase complex. This binding induces a conformational change in the enzyme that shifts its cleavage preference, favoring the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of Aβ42. This modulation of activity, rather than outright inhibition, preserves the necessary functions of γ-secretase in other signaling pathways, such as Notch, thereby reducing the potential for mechanism-based toxicity.
Diagram: Amyloid Precursor Protein Processing and the Effect of this compound
Caption: APP processing by β- and γ-secretases and the modulatory effect of this compound.
Diagram: Experimental Workflow for Synthesis
The Core Mechanism of 4-Aminomethylphenylacetic Acid: A Technical Guide to its Action as a γ-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminomethylphenylacetic acid has emerged as a molecule of significant interest in the field of neurodegenerative disease therapeutics, particularly for Alzheimer's disease. Initially identified through a scaffold design approach originating from nonsteroidal anti-inflammatory drugs (NSAIDs), its primary and most compelling mechanism of action is the modulation of γ-secretase, a critical enzyme in the production of amyloid-β (Aβ) peptides.[1] This technical guide provides an in-depth exploration of this mechanism, supported by experimental methodologies and a clear presentation of its effects on the amyloid precursor protein (APP) signaling pathway. While also classified as an NSAID and noted for potential antiviral properties, the robust body of evidence points to its role as a γ-secretase modulator (GSM) as its core therapeutic action.[2]
Core Mechanism of Action: γ-Secretase Modulation
This compound functions as a selective γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs), which broadly block the enzyme's activity leading to mechanism-based toxicities by preventing the cleavage of other essential substrates like Notch, GSMs allosterically modify the enzyme's function.[3][4] This modulation results in a shift in the cleavage site of the amyloid precursor protein C-terminal fragment (APP-CTF).
The key outcomes of this modulation are:
-
Selective Reduction of Aβ42: A significant decrease in the production of the highly amyloidogenic and aggregation-prone Aβ42 peptide.[5]
-
Concomitant Increase in Shorter Aβ Peptides: An increase in the formation of shorter, less toxic Aβ species, such as Aβ38.[5][6]
-
No Effect on Total Aβ Levels or Notch Cleavage: The overall production of Aβ peptides remains unchanged, and the crucial processing of other γ-secretase substrates like Notch is not inhibited, thus avoiding the adverse effects associated with GSIs.[5][6]
The binding site for NSAID-derived GSMs is believed to be on presenilin (PS), the catalytic subunit of the multi-protein γ-secretase complex.[7] By binding to an allosteric site on presenilin, this compound is thought to induce a conformational change in the enzyme, altering its processivity and favoring the generation of shorter Aβ peptides.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
The therapeutic effect of this compound is directly integrated into the amyloidogenic pathway of APP processing. This pathway is a central focus in Alzheimer's disease research.
Standard Amyloidogenic Pathway:
-
β-Secretase Cleavage: The Amyloid Precursor Protein (APP), a transmembrane protein, is first cleaved by the β-secretase enzyme (BACE1). This cleavage releases a soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99 or β-CTF) embedded in the membrane.
-
γ-Secretase Cleavage: The γ-secretase complex then cleaves C99 at multiple sites within its transmembrane domain. This sequential cleavage, known as processivity, releases the amyloid-β (Aβ) peptide and the APP intracellular domain (AICD). The primary products are Aβ40 and the more pathogenic Aβ42.
Modulation by this compound: this compound intervenes at the second step. It modifies the action of γ-secretase, causing it to preferentially cleave C99 at sites that produce shorter Aβ peptides (e.g., Aβ38) at the expense of Aβ42.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal Anti-Inflammatory Drugs and Peroxisome Proliferator-Activated Receptor-γ Agonists Modulate Immunostimulated Processing of Amyloid Precursor Protein through Regulation of β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of 4-Aminomethylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminomethylphenylacetic acid, a molecule with structural similarities to key pharmacological agents, presents a compelling case for in-depth biological investigation. This technical guide synthesizes the current understanding of its potential biological activities, drawing parallels with structurally related compounds to elucidate its likely mechanisms of action. While direct quantitative data for this compound remains limited in publicly accessible literature, this document provides a comprehensive overview of its probable antifibrinolytic, anti-inflammatory, and GABAergic activities, alongside potential, less-explored antiviral and peptidomimetic properties. Detailed experimental protocols for evaluating these activities are provided to facilitate further research and drug development efforts.
Core Biological Activities and Mechanisms of Action
Antifibrinolytic Activity: A Primary Hypothesis
The most evidence-supported biological activity of this compound is its potential as an antifibrinolytic agent. This hypothesis is strongly rooted in its close structural analogy to tranexamic acid, a well-established clinical agent used to control bleeding.[1][2] Tranexamic acid functions as a lysine analog that competitively inhibits the binding of plasminogen and plasmin to fibrin.[1][2][3] This action prevents the degradation of fibrin clots, thereby promoting hemostasis.[3][4] Given the structural similarities, it is highly probable that this compound shares this mechanism of action.
The fibrinolytic pathway is a crucial physiological process for the dissolution of blood clots. Tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) convert plasminogen to plasmin, a serine protease that degrades the fibrin mesh of a clot.[1][5][6] Lysine binding sites on fibrin are essential for the localization and activation of plasminogen.[5][7] By competing for these binding sites, lysine analogs like tranexamic acid effectively inhibit fibrinolysis.[1][2]
Figure 1: Proposed mechanism of antifibrinolytic action.
Anti-inflammatory Potential: An Area for Investigation
Initial classifications of this compound have suggested it may possess nonsteroidal anti-inflammatory drug (NSAID)-like properties.[8] NSAIDs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][9]
While direct evidence of COX inhibition by this compound is lacking, its structural features warrant investigation into this pathway. Furthermore, tranexamic acid has been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators like prostaglandins.[2] This suggests that this compound may also modulate inflammatory pathways, potentially through mechanisms independent of or complementary to direct COX inhibition.
Figure 2: Potential anti-inflammatory mechanism via COX inhibition.
GABAergic Activity: Exploring Neuromodulatory Effects
The structural resemblance of this compound to γ-aminobutyric acid (GABA) analogues suggests a potential for interaction with the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are targets for a variety of drugs, including anticonvulsants, sedatives, and anxiolytics.[10][11] GABA analogues can modulate GABAergic neurotransmission through various mechanisms, such as acting as receptor agonists or influencing GABA metabolism or transport.[11] Investigating the binding affinity of this compound to GABA receptors could unveil novel therapeutic applications in neurological disorders.
Figure 3: Hypothetical interaction with GABA receptors.
Antiviral and Peptidomimetic Properties: Emerging Possibilities
Some sources have indicated potential antiviral activity for this compound, specifically against HIV and Hepatitis C virus, by inhibiting viral replication.[8] This activity may be linked to its classification as a peptidomimetic.[8] Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability.[12][13] They are a promising class of antimicrobial and antiviral agents.[14][15] However, specific data supporting the antiviral or peptidomimetic activity of this compound is currently limited and requires further experimental validation.
Quantitative Data Summary
| Compound | Assay | Target | Activity | Reference |
| Tranexamic Acid | Fibrinolysis Inhibition | Plasminogen/Fibrin Binding | ~10-fold more potent than ε-aminocaproic acid | [5] |
| AM404 | COX-2 Inhibition | COX-2 Enzyme | Partial, non-significant inhibition (~40%) at 5 and 10 µM | [8] |
| Glecaprevir | HCV Protease Inhibition | NS3/4A Protease | IC50 = 3.5 to 11.3 nM (genotypes 1-6) | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the biological activities of this compound.
Fibrinolysis Inhibition Assay (Plasma Clot Lysis Time)
This assay assesses the ability of a compound to inhibit the lysis of a plasma clot.[1][16]
Materials:
-
Human plasma (citrated)
-
Thrombin solution
-
Calcium chloride (CaCl₂) solution
-
Tissue plasminogen activator (tPA)
-
This compound (test compound)
-
Tranexamic acid (positive control)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add human plasma to each well.
-
Add the different concentrations of the test compound, positive control, or vehicle control to the respective wells.
-
Initiate clot formation by adding thrombin and CaCl₂ solution to each well.
-
Allow the clot to form for a specified time (e.g., 30 minutes) at 37°C.
-
Induce fibrinolysis by adding tPA to each well.
-
Monitor the change in optical density (absorbance) at 405 nm over time using a microplate reader. The decrease in absorbance corresponds to clot lysis.
-
The clot lysis time is defined as the time required for the absorbance to decrease to half of the maximal absorbance.
-
Plot the clot lysis time against the concentration of the test compound to determine its inhibitory activity.
Figure 4: Workflow for the fibrinolysis inhibition assay.
Anti-inflammatory Activity: Acetic Acid-Induced Writhing Test
This in vivo assay evaluates the peripheral analgesic activity of a compound, which is a hallmark of many NSAIDs.[9][17]
Materials:
-
Male albino mice (e.g., Swiss strain)
-
Acetic acid solution (e.g., 0.6% in saline)
-
This compound (test compound)
-
Diclofenac or Aspirin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles for oral and intraperitoneal administration
Procedure:
-
Divide the mice into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compound, positive control, or vehicle orally to the respective groups.
-
After a set period (e.g., 30-60 minutes), administer acetic acid solution intraperitoneally to each mouse to induce writhing.
-
Immediately after acetic acid injection, place each mouse in an individual observation cage.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
-
A significant reduction in the number of writhes indicates analgesic activity.
Figure 5: Workflow for the acetic acid-induced writhing test.
GABA Receptor Binding Assay
This in vitro assay determines the affinity of a compound for GABA receptors using radioligand binding techniques.[18][19]
Materials:
-
Rat brain membranes (source of GABA receptors)
-
Radioligand (e.g., [³H]muscimol for GABA-A receptors)
-
This compound (test compound)
-
Unlabeled GABA or a known GABA receptor ligand (for determining non-specific binding)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat brain membrane homogenates.
-
In test tubes, combine the brain membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of unlabeled GABA (non-specific binding).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 value.
References
- 1. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE USE OF TRANEXAMIC ACID IN DERMATOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loop 1 of APOBEC3C Regulates its Antiviral Activity against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Termination of Bleeding by a Specific, Anti-catalytic Antibody to Plasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Short Cationic Peptidomimetic Antimicrobials [mdpi.com]
- 13. Lipidated Peptidomimetics with Improved Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidated peptidomimetics with improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptidomimetics as a new generation of antimicrobial agents: current progress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of fibrinolysis by inhibiting enzymatic cleavage of precursor α2-antiplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptfarm.pl [ptfarm.pl]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminomethylphenylacetic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Aminomethylphenylacetic Acid
For researchers, scientists, and drug development professionals, this compound serves as a crucial building block and key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a phenyl ring substituted with both a carboxylic acid moiety and an aminomethyl group, allows for diverse chemical modifications. This guide details a primary synthetic pathway for this compound, focusing on the conversion of 4-bromophenylacetic acid to the target compound via a nitrile intermediate.
Core Synthesis Pathway
The most direct and commonly referenced pathway to synthesize this compound involves a two-step process starting from 4-bromophenylacetic acid:
-
Cyanation: Introduction of a nitrile group to the phenyl ring by replacing the bromine atom. This step yields the key intermediate, 4-cyanophenylacetic acid.
-
Reduction: Conversion of the nitrile group of 4-cyanophenylacetic acid into a primary amine (the aminomethyl group) to yield the final product.
This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data for the two-stage synthesis of this compound. The values are representative of typical laboratory-scale preparations and may be optimized for specific applications.
| Step | Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyanation | 4-Bromophenylacetic acid | Copper(I) Cyanide (CuCN) | DMF | 140-150 | 4-6 | 75-85 |
| 2 | Nitrile Reduction | 4-Cyanophenylacetic acid | Palladium on Carbon (10% Pd/C), H₂ | Methanol/Ammonia | 25-40 | 3-5 | 85-95 |
Mandatory Visualizations
The diagrams below illustrate the logical flow of the synthesis and the experimental setup for the key reduction step.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the catalytic reduction of 4-cyanophenylacetic acid.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. Standard laboratory safety procedures should be followed at all times.
Step 1: Synthesis of 4-Cyanophenylacetic Acid (Intermediate)
This protocol describes the cyanation of 4-bromophenylacetic acid.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenylacetic acid (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension (approx. 3-4 mL of DMF per gram of starting material).
-
-
Reaction:
-
Begin stirring the mixture and purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to 140-150 °C using an oil bath.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-cyanophenylacetic acid by recrystallization from a suitable solvent system, such as toluene or a mixture of water and ethanol.
-
Step 2: Synthesis of this compound (Final Product)
This protocol details the catalytic hydrogenation of the nitrile intermediate.
-
Reaction Setup:
-
To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-cyanophenylacetic acid (1.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C) (approx. 5-10% by weight of the starting material).
-
Add a solvent mixture of methanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amine byproducts.
-
-
Reaction:
-
Seal the reaction vessel and purge it first with nitrogen and then with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen to 40-50 psi.
-
Begin vigorous stirring and maintain the reaction at room temperature or warm slightly to 30-40 °C to increase the reaction rate.
-
Continue the hydrogenation for 3-5 hours or until hydrogen uptake ceases. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or a water/ethanol mixture, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
An In-depth Technical Guide to 4-Aminomethylphenylacetic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of 4-aminomethylphenylacetic acid derivatives and their analogues. This class of compounds has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticonvulsant, and antitumor properties. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Core Structure and Therapeutic Potential
This compound serves as a versatile scaffold for the development of a wide range of derivatives. The core structure consists of a phenylacetic acid moiety with an aminomethyl group at the para-position. This arrangement allows for modifications at the amino group, the carboxylic acid, and the aromatic ring, leading to a diverse chemical space for exploring biological activity. The inherent properties of this scaffold make it a promising starting point for the design of molecules targeting various enzymes and receptors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the modification of the amino or carboxylic acid functional groups. A general synthetic approach often starts with the protection of one functional group while the other is being modified.
One common synthetic route involves the reaction of 4-aminophenylacetic acid with various electrophiles to introduce substituents on the amino group. For instance, condensation with anhydrides, such as phthalic anhydride, can yield N-substituted derivatives.[1] Subsequent conversion of the carboxylic acid to an acid chloride allows for further derivatization to amides and esters.[1]
Another strategy involves multi-step synthesis starting from readily available materials. For example, a patented method describes the preparation of 4-aminophenylacetic acid from benzyl cyanide through nitration, hydrolysis, and subsequent reduction of the nitro group.
Pharmacological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have been investigated for a range of pharmacological activities. The structure-activity relationship (SAR) provides insights into how chemical modifications influence biological outcomes.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of this compound derivatives. For instance, a series of heterocyclic compounds bearing the 4-aminophenylacetic acid moiety demonstrated promising antimicrobial activity.[1] The specific structural features contributing to the antimicrobial effects are a key area of ongoing research.
Anticonvulsant Activity
Analogues of this compound, specifically 4-aminophenylacetamides, have been evaluated for their anticonvulsant properties. In these studies, the introduction of a methylene group between the aromatic ring and the amide carbonyl, and the nature of the substituent on the amide nitrogen, were found to be critical for activity. For example, compound 16 , a 4-aminophenylacetamide derived from 2,6-dimethylaniline, was identified as a potent anticonvulsant with an ED50 of 50.50 mg/kg against electroshock-induced convulsions.
Table 1: Anticonvulsant Activity of Lead Compound 16
| Compound | Test | ED50 (mg/kg) |
| 16 (4-aminophenylacetamide of 2,6-dimethylaniline) | Electroshock-induced convulsions | 50.50 |
| Pentylenetetrazol-induced convulsions | 93.20 |
Other Pharmacological Activities
The broader chemical class of aminophenol and phenylacetic acid derivatives has been associated with a wide array of biological effects, including analgesic, anti-inflammatory, and antitumor activities. While direct and extensive SAR studies on this compound derivatives for these activities are not yet abundant in the literature, principles from related series can provide valuable guidance for future drug design. For instance, in related anti-inflammatory compounds, the nature and position of substituents on the aromatic ring have been shown to significantly impact potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide outlines of key experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthesis of N-Substituted 4-Aminophenylacetic Acid Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives starting from 4-aminophenylacetic acid.
Step 1: N-Protection/Derivatization A mixture of 4-aminophenylacetic acid and a suitable anhydride (e.g., phthalic anhydride) in glacial acetic acid is refluxed for several hours.[1] The resulting product is then isolated by filtration.[1]
Step 2: Formation of Acid Chloride The N-protected 4-aminophenylacetic acid derivative is refluxed with an excess of thionyl chloride.[1] The excess thionyl chloride is removed under vacuum to yield the crude acid chloride.[1]
Step 3: Amide or Ester Formation The acid chloride is dissolved in a suitable dry solvent (e.g., benzene) and reacted with the desired amine or alcohol, often in the presence of a base like pyridine.[1] The reaction mixture is typically refluxed, and the final product is isolated by filtration and recrystallization.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method.
Protocol:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the plates with a standardized suspension of the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent alone).
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. The minimum inhibitory concentration (MIC) can be determined by testing a range of concentrations.
In Vivo Anticonvulsant Screening
The anticonvulsant activity of the compounds can be assessed in animal models using tests such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test.
MES Test Protocol:
-
Administer the test compound to mice at various doses via an appropriate route (e.g., intraperitoneal injection).
-
After a specified period, subject the mice to a brief electrical stimulus through corneal electrodes to induce tonic-clonic seizures.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
-
Calculate the ED50, the dose required to protect 50% of the animals from the seizure endpoint.
PTZ Test Protocol:
-
Administer the test compound to mice.
-
After a suitable absorption period, administer a convulsive dose of pentylenetetrazol.
-
Observe the animals for the onset and severity of seizures.
-
Protection against PTZ-induced seizures is indicative of activity against absence seizures.
-
Determine the ED50 for protection against seizures.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for the discovery of this compound derivatives.
Caption: Logical relationships in the development of this compound-based drugs.
References
Spectroscopic Profile of 4-Aminomethylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Aminomethylphenylacetic acid (molecular formula C₉H₁₁NO₂, molecular weight 165.19 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values and analysis based on structurally analogous compounds. This document aims to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | ~7.2 - 7.4 | d | 2H |
| H-b | ~7.2 - 7.4 | d | 2H |
| H-c | ~3.8 - 4.0 | s | 2H |
| H-d | ~3.6 | s | 2H |
| H-e | ~1.5 - 2.5 (broad) | s | 2H |
| H-f | ~10.0 - 12.0 (broad) | s | 1H |
Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~172 - 174 |
| C-2 | ~40 - 42 |
| C-3 | ~135 - 137 |
| C-4, C-8 | ~129 - 131 |
| C-5, C-7 | ~128 - 130 |
| C-6 | ~140 - 142 |
| C-9 | ~45 - 47 |
Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 3500 | N-H | Primary amine stretch (two bands) |
| 2500 - 3300 | O-H | Carboxylic acid stretch (very broad) |
| 2850 - 3000 | C-H | Aromatic and aliphatic stretch |
| ~1700 | C=O | Carboxylic acid carbonyl stretch |
| 1550 - 1650 | N-H | Primary amine bend |
| 1600, 1450 | C=C | Aromatic ring stretch |
| 1200 - 1350 | C-N | Aromatic amine stretch |
Predicted for a solid sample (e.g., KBr pellet or ATR).
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 165 | [M]⁺ (Molecular Ion) |
| 148 | [M - NH₃]⁺ |
| 120 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Predicted for Electron Ionization (EI) mass spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine proton chemical shifts, multiplicities, and integration.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural confirmation.
-
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
References
A Technical Guide to the Solubility and Stability of 4-Aminomethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of 4-Aminomethylphenylacetic acid, a key intermediate in pharmaceutical synthesis. This document outlines standard experimental protocols and data presentation formats essential for drug discovery and development.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and an amino group, making its physicochemical properties, such as solubility and stability, critical to its handling, formulation, and reactivity. Understanding these characteristics is paramount for its effective use in synthetic chemistry and pharmaceutical development. This guide details the standard procedures for determining these key parameters.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and formulation. The following sections describe the protocols for determining the thermodynamic solubility of this compound.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[1]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Dimethyl Sulfoxide (DMSO))
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[2]
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[1]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Data Presentation: Solubility of this compound
Table 1: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | 25 | Data | Data |
| PBS (pH 7.4) | 25 | Data | Data |
| 0.1 N HCl | 25 | Data | Data |
| 0.1 N NaOH | 25 | Data | Data |
| Ethanol | 25 | Data | Data |
| DMSO | 25 | Data | Data |
Note: "Data" indicates where experimentally determined values would be placed.
Visualization: Solubility Determination Workflow
The following diagram illustrates the experimental workflow for the shake-flask solubility assay.
Stability Studies
Stability studies are crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways.[3]
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[3] The goal is typically to achieve 5-20% degradation of the active substance.[4]
Stress Conditions:
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Follow the same temperature and time course as for acidic hydrolysis.
-
Neutralize and dilute samples before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature for a defined period.
-
Withdraw samples, quench any remaining oxidizing agent if necessary, and dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.
-
At each time point, a sample is taken, dissolved in a suitable solvent, and analyzed.
-
-
Photostability:
-
Expose the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5]
-
The total illumination should be not less than 1.2 million lux hours, and the near UV energy not less than 200 watt hours/square meter.[6]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples.
-
Analytical Method: A stability-indicating HPLC method is required. This method must be able to separate the intact this compound from all potential degradation products.[7]
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Impurities | Remarks |
| 0.1 N HCl | 72 hours | 60 °C | Data | Data | e.g., Major degradant at RRT 0.85 |
| 0.1 N NaOH | 72 hours | 60 °C | Data | Data | e.g., Significant degradation |
| 3% H₂O₂ | 24 hours | RT | Data | Data | e.g., No significant degradation |
| Dry Heat | 7 days | 80 °C | Data | Data | e.g., Stable |
| Photostability | ICH Q1B | RT | Data | Data | e.g., Photolabile |
Note: RT = Room Temperature; RRT = Relative Retention Time. "Data" indicates where experimentally determined values would be placed.
Visualization: Forced Degradation Study Workflow
This diagram outlines the logical flow of a forced degradation study.
Conclusion
The experimental protocols and data management strategies outlined in this guide provide a robust framework for the characterization of this compound. Thorough solubility and stability testing are indispensable for mitigating risks in drug development and ensuring the quality and efficacy of the final pharmaceutical product. The application of these standardized methods will yield reliable and reproducible data crucial for regulatory submissions and the advancement of pharmaceutical research.
References
- 1. enamine.net [enamine.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Potential Research Areas for 4-Aminomethylphenylacetic Acid: A Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminomethylphenylacetic acid is a compound with a structural resemblance to known therapeutic agents, yet its biological activity remains largely unexplored. This technical guide outlines three promising research avenues for this molecule: antifibrinolytic, anti-inflammatory, and antimicrobial activities. By leveraging established experimental protocols and drawing parallels from structurally similar compounds, this document provides a comprehensive framework for investigating the therapeutic potential of this compound and its derivatives. The absence of extensive research on this molecule presents a unique opportunity for novel discoveries in drug development.
Introduction
This compound is a bifunctional molecule incorporating a phenylacetic acid moiety and an aminomethyl group. While it has been documented as a nonsteroidal anti-inflammatory drug (NSAID) and a peptidomimetic, a thorough investigation into its specific biological activities is lacking in the current scientific literature. Its structural similarity to both the antifibrinolytic drug tranexamic acid and various phenylacetic acid-based NSAIDs suggests a potential for multifaceted therapeutic applications. This guide details potential research areas, providing the necessary theoretical background and experimental protocols to stimulate and direct future research.
Potential Research Area 1: Antifibrinolytic Activity
The structural analogy between this compound and tranexamic acid, a well-established lysine analog used to inhibit fibrinolysis, is a strong rationale for investigating its potential as an antifibrinolytic agent. Tranexamic acid exerts its effect by binding to the lysine-binding sites of plasminogen, thereby preventing its activation to plasmin and subsequent degradation of fibrin clots.
Proposed Mechanism of Action: Inhibition of Fibrinolysis
It is hypothesized that this compound, like tranexamic acid, can act as a competitive inhibitor of plasminogen activation. The aminomethyl and carboxylic acid groups on the phenyl ring may mimic the lysine structure, allowing it to bind to the kringle domains of plasminogen. This interaction would prevent the binding of plasminogen to fibrin, thus inhibiting fibrinolysis and stabilizing blood clots.
Quantitative Data for Structurally Related Compounds
While no specific inhibitory concentrations for this compound are available, the data for known antifibrinolytic agents provide a benchmark for future studies.
| Compound | Target/Assay | IC50 / Ki | Reference |
| Tranexamic Acid | Plasmin | IC50: 86.79 ± 2.30 mM | |
| Tranexamic Acid | uPA | Ki: 2.01 ± 0.09 mM | |
| ε-Aminocaproic Acid | Fibrinolysis | IC50: 1.6 x 10⁻⁴ M | |
| Aprotinin | Plasmin (porcine) | Ki: 4.0 nM |
Experimental Protocols
This assay provides a global assessment of fibrinolytic activity.
Principle: The euglobulin fraction of plasma, containing fibrinogen, plasminogen, and plasminogen activators, is isolated and clotted. The time taken for this clot to lyse is measured. A prolongation of lysis time in the presence of this compound would indicate antifibrinolytic activity.
Protocol:
-
Plasma Collection: Collect venous blood into chilled tubes containing 3.2% sodium citrate. Centrifuge at 2000g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
Euglobulin Fraction Preparation: Dilute 0.5 mL of plasma with 9.5 mL of ice-cold 0.017% acetic acid. Incubate on ice for 20 minutes to precipitate the euglobulin fraction.
-
Centrifuge at 2000g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in 0.5 mL of borate buffer (pH 9.0).
-
Clot Lysis Time Measurement:
-
To a series of test tubes, add the resuspended euglobulin fraction and varying concentrations of this compound.
-
Initiate clotting by adding 0.1 mL of 25 mM CaCl₂.
-
Incubate at 37°C and record the time required for complete clot lysis.
-
A control with no test compound should be run in parallel.
-
This assay directly measures the enzymatic activity of plasmin and its inhibition.
Principle: Plasmin cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. A decrease in color development in the presence of this compound would indicate direct plasmin inhibition.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5.
-
Plasmin Solution: Prepare a stock solution of human plasmin in assay buffer.
-
Chromogenic Substrate (e.g., H-D-Val-Leu-Lys-pNA): Dissolve in assay buffer.
-
Test Compound: Prepare a dilution series of this compound in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of the test compound dilutions or control buffer.
-
Add 10 µL of the plasmin solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate.
-
-
Measurement: Read the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (ΔA405/min). Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
Potential Research Area 2: Anti-inflammatory Activity
As a phenylacetic acid derivative, this compound belongs to a class of compounds known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Proposed Mechanism of Action: COX Inhibition
The proposed mechanism involves the inhibition of COX-1 and/or COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Investigating the selectivity of this compound for COX-1 versus COX-2 is crucial, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects.
Quantitative Data for Phenylacetic Acid-based NSAIDs
The following table provides COX inhibition data for known phenylacetic acid derivatives, offering a comparative basis for evaluating this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.06 | 0.03 | 2 | |
| Mofezolac | 0.0079 | >50 | >6329 | |
| P6 | 19 | >50 | >2.6 |
Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, producing a fluorescent signal. Inhibition of this signal by this compound indicates COX inhibition.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
COX-1 and COX-2 enzymes.
-
Heme cofactor.
-
Fluorometric substrate (e.g., ADHP).
-
Arachidonic acid solution.
-
Test Compound: Dilution series of this compound.
-
-
Assay Procedure (96-well plate format):
-
To separate wells for COX-1 and COX-2, add assay buffer, heme, and the respective enzyme.
-
Add the test compound dilutions or control buffer.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.
Potential Research Area 3: Antimicrobial Activity
The 4-aminophenylacetic acid scaffold has been used as a starting material for the synthesis of derivatives with antimicrobial properties. This suggests that this compound itself, or its derivatives, could be explored as novel antimicrobial agents.
Proposed Approach: Synthesis of Derivatives and Screening
A promising research direction is the synthesis of a library of derivatives of this compound, followed by screening for antimicrobial activity against a panel of clinically relevant bacteria and fungi. Modifications could be made to the amino and carboxylic acid functional groups to explore structure-activity relationships.
Quantitative Data for Related Antimicrobial Compounds
| Compound Class | Organism | MIC Range (µg/mL) |
| Thiazole-phenylacetic acid derivatives | S. aureus | 15.6 - 125 |
| Thiazole-phenylacetic acid derivatives | E. coli | 31.2 - 250 |
| Phenylsulfonyl-carboximidamides | M. tuberculosis | 25 - 100 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO) and create a two-fold serial dilution series in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.
-
Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.
Conclusion and Future Directions
This compound represents a promising, yet understudied, chemical scaffold. The research areas outlined in this guide—antifibrinolytic, anti-inflammatory, and antimicrobial activities—are based on sound scientific rationale derived from its structural characteristics. The provided experimental protocols offer a clear path for the systematic evaluation of its biological properties. Future research should focus on obtaining quantitative data for the parent compound and exploring the synthesis and screening of novel derivatives to identify lead candidates for further preclinical development. The multifaceted potential of this compound warrants a dedicated research effort that could lead to the development of new therapeutic agents.
Methodological & Application
Synthesis of 4-Aminomethylphenylacetic Acid: A Detailed Protocol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-aminomethylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a reliable three-step synthetic route, commencing with the nitration of benzyl cyanide, followed by hydrolysis to the corresponding phenylacetic acid derivative, and culminating in the reduction of the nitro group to the desired primary amine.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a sequential three-step process:
-
Nitration of Benzyl Cyanide: Benzyl cyanide is nitrated to yield 4-nitrophenylacetonitrile.
-
Hydrolysis of 4-Nitrophenylacetonitrile: The nitrile group is hydrolyzed under acidic conditions to form 4-nitrophenylacetic acid.
-
Reduction of 4-Nitrophenylacetic Acid: The nitro group of 4-nitrophenylacetic acid is selectively reduced to an amine to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitrophenylacetonitrile
This procedure outlines the nitration of benzyl cyanide to produce 4-nitrophenylacetonitrile.
Materials:
-
Benzyl cyanide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Cool the nitrating mixture to below 10°C.
-
Slowly add benzyl cyanide dropwise to the stirred nitrating mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed to completion.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The resulting yellow precipitate of 4-nitrophenylacetonitrile is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be recrystallized from ethanol to yield pure 4-nitrophenylacetonitrile.
Step 2: Synthesis of 4-Nitrophenylacetic Acid
This protocol details the hydrolysis of 4-nitrophenylacetonitrile to 4-nitrophenylacetic acid.[1][2][3]
Materials:
-
4-Nitrophenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
To a round-bottomed flask, add 4-nitrophenylacetonitrile (1 equivalent).
-
Prepare a solution of dilute sulfuric acid by adding concentrated sulfuric acid (e.g., 300 cc) to water (e.g., 280 cc).[2]
-
Add the dilute sulfuric acid to the 4-nitrophenylacetonitrile in the flask.[2]
-
Heat the mixture under reflux for approximately 15-30 minutes.[2][3]
-
After reflux, cool the reaction mixture and pour it into an equal volume of cold water.[3]
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with ice-cold water.
-
Recrystallize the crude 4-nitrophenylacetic acid from boiling water to obtain pale yellow needles.[2]
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group of 4-nitrophenylacetic acid.
Materials:
-
4-Nitrophenylacetic Acid
-
Iron powder
-
Ethanol
-
Water
-
Glacial Acetic Acid or Ammonium Chloride
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenylacetic acid (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 EtOH/H₂O).[4]
-
Add iron powder (an excess, e.g., 10 equivalents) and a catalytic amount of glacial acetic acid or ammonium chloride.[4][5]
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron and iron oxides.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and basify to a pH of approximately 8-9 with a solution of sodium carbonate or sodium hydroxide to precipitate the product.[5]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 114-117 | 65-75 |
| 4-Nitrophenylacetic Acid | C₈H₇NO₄ | 181.15 | 151-152[2][3] | 85-95[1][2] |
| This compound | C₉H₁₁NO₂ | 165.19[6] | 195-201 | 75-90 |
Visualized Experimental Workflow
References
Application Notes and Protocols: Incorporation of 4-Aminomethylphenylacetic Acid in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminomethylphenylacetic acid (AMPAA) is a non-canonical amino acid analogue that serves as a versatile building block in peptide chemistry. Its unique structure, featuring a rigid phenyl ring separating a carboxyl group and an aminomethyl group, allows it to be used as a structural modifier, a stable linker, or a spacer in peptide chains. The incorporation of AMPAA can impart conformational constraints, enhance proteolytic stability, and provide a strategic point for conjugation in the development of peptide-based therapeutics, diagnostic agents, and biomaterials.[1][2]
This document provides detailed application notes and protocols for the incorporation of this compound into peptides using both solid-phase and solution-phase synthesis techniques.
Properties of this compound
Properly protected AMPAA is required for peptide synthesis to ensure selective amide bond formation. The most common derivatives for solid-phase peptide synthesis (SPPS) are Fmoc-4-Aminomethylphenylacetic acid and Boc-4-Aminomethylphenylacetic acid, where the aminomethyl group is protected.[1][2][3]
| Property | Value |
| IUPAC Name | 2-(4-(aminomethyl)phenyl)acetic acid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | White powder (for protected derivatives)[] |
| Fmoc Derivative CAS | 176504-01-1 |
| Boc Derivative CAS | 71420-92-3[2] |
| Purity (Typical) | ≥98% (HPLC for Fmoc-protected version)[2][] |
| Storage | 2-8 °C, sealed in dry conditions[] |
Applications in Peptide Synthesis
The incorporation of AMPAA into a peptide sequence is a powerful strategy for creating molecules with novel properties.
-
Structural Scaffolding: The rigid phenyl ring introduces a defined conformational constraint into the peptide backbone, which can be exploited to mimic or disrupt specific secondary structures, potentially enhancing binding affinity to biological targets.
-
Linker for Drug Conjugates: AMPAA is an ideal linker for creating complex biomolecules like Antibody-Drug Conjugates (ADCs) or peptide-drug conjugates. Its defined length and chemical stability provide a robust connection between a cytotoxic payload and the targeting peptide or antibody.[1]
-
Enhanced Stability: As a non-natural amino acid, AMPAA is resistant to degradation by common proteases, which can significantly increase the in-vivo half-life of a peptide therapeutic.[5]
-
Bioconjugation Handle: The aminomethyl group, once deprotected, can serve as a versatile handle for subsequent chemical modifications, such as PEGylation or the attachment of fluorescent labels.[2]
Experimental Protocols
Successful incorporation of AMPAA requires careful consideration of the synthetic strategy. The following protocols outline standard procedures for both Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and a general approach for solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Strategy
This protocol describes the manual incorporation of Fmoc-4-Aminomethylphenylacetic acid into a growing peptide chain on a solid support. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to Boc-based methods.[5][6]
Materials and Reagents:
-
Fmoc-4-Aminomethylphenylacetic acid[]
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether, cold
Methodology:
-
Resin Preparation:
-
Place the desired resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes, then drain the solvent.[5]
-
-
Fmoc Deprotection (for elongating a chain):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a second 15-minute incubation.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of Fmoc-4-Aminomethylphenylacetic acid:
-
In a separate vial, pre-activate the Fmoc-AMPAA. Dissolve Fmoc-4-Aminomethylphenylacetic acid (3-5 equivalents relative to resin loading) and HCTU (0.95 eq. to the amino acid) in a minimal amount of DMF.
-
Add DIPEA (2 eq. relative to the amino acid) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for this sterically hindered residue.
-
Monitor the reaction completion using a Kaiser test (should be negative, indicating consumption of the free amine). If the test is positive, the coupling can be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection (optional), wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Peptides containing the hydrophobic phenyl group of AMPAA may require modified gradients or solvents like n-propanol for efficient purification.[7][8][9]
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
SPPS Workflow Diagram
Protocol 2: Solution-Phase Peptide Synthesis
Solution-phase synthesis is suitable for producing smaller peptide fragments or for segment condensation. This approach requires careful protection of all reactive groups not involved in the desired amide bond formation.
Materials and Reagents:
-
N-protected peptide/amino acid (e.g., Boc-Peptide-OH)
-
C-protected peptide/amino acid (e.g., H₂N-Peptide-OMe)
-
Coupling Reagent: Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) or HATU.
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base (if required for HATU or HCl salts): DIPEA.
-
Reagents for deprotection (e.g., Trifluoroacetic acid for Boc, catalytic hydrogenation for Benzyl esters).
-
Solvents for extraction and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine).
General Methodology:
-
Reactant Preparation:
-
Dissolve the N-protected peptide segment (1 equivalent) and the C-protected peptide segment (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM).
-
If using a salt form of the amine component, add 1 equivalent of a non-nucleophilic base like DIPEA.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagents. For example, add HOBt (1.1 equivalents) followed by DCC (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and perform aqueous washes (e.g., with dilute acid, sodium bicarbonate, and brine) to remove excess reagents and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected peptide by column chromatography or recrystallization.
-
-
Deprotection:
-
Remove the protecting groups using appropriate conditions to yield the final peptide.
-
Solution-Phase Coupling Logic
Quantitative Data Summary
The efficiency of incorporating non-canonical amino acids can vary. While specific data for AMPAA is sequence-dependent, the following table provides representative values that can be expected when using modern coupling reagents and optimized protocols for similar residues.[10][11]
| Parameter | Expected Range | Notes |
| Single Coupling Efficiency | >98% | Can be lower for sterically hindered residues. May require double coupling or stronger activation.[11] Monitored by Kaiser test. |
| Overall Crude Purity | 50-85% | Highly dependent on peptide length, sequence, and hydrophobicity. Aggregation can reduce purity.[7] |
| Final Yield after HPLC | 10-40% | Varies significantly with peptide solubility and purification difficulty. Hydrophobic peptides often have lower recovery.[7] |
Application Example: AMPAA as a Linker in an ADC
In an Antibody-Drug Conjugate (ADC), a linker connects a potent cytotoxic drug to a monoclonal antibody (mAb). A peptide linker containing AMPAA can be designed to be stable in circulation and cleaved by enzymes inside the target cancer cell. The AMPAA unit provides a rigid spacer, potentially influencing the pharmacokinetic properties of the ADC.
The diagram below illustrates the conceptual structure of an ADC where a peptide containing AMPAA acts as the linker between the antibody and the drug payload.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nestgrp.com [nestgrp.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Aminomethylphenylacetic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminomethylphenylacetic acid is a versatile scaffold that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid phenyl ring, coupled with the presence of both a carboxylic acid and an aminomethyl group, provides a unique structural framework for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for two key areas where this compound and its derivatives have shown significant promise: as γ-secretase modulators for the treatment of Alzheimer's disease and as potential antimicrobial agents.
Application 1: γ-Secretase Modulators for Alzheimer's Disease
The accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, in the brain is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Modulating the activity of γ-secretase to selectively reduce the production of toxic Aβ42 while sparing other essential cleavage events is a promising therapeutic strategy. This compound has been identified as a key scaffold in the development of a novel class of γ-secretase modulators (GSMs).[1]
Signaling Pathway: Amyloid-β Precursor Protein Processing
The amyloidogenic pathway, a critical signaling cascade in Alzheimer's disease, involves the enzymatic processing of the amyloid precursor protein (APP). This pathway is a key target for therapeutic intervention.
Quantitative Data: In Vitro Activity of γ-Secretase Modulators
| Compound ID | Aβ42 Inhibition IC50 (nM) | Aβ40 Inhibition IC50 (nM) | Aβ38 Potentiation EC50 (nM) | Reference Compound |
| GSM-1 | 4.1 | 80 | 18 | Pyridazine Derivative |
| GSM-2 | 5.3 | 87 | 29 | Pyridazine Derivative |
| BIIB042 | 170 | No Change | 150 | Carboxylic Acid Derivative |
| PF-06648671 | N/A (Dose-dependent reduction) | N/A (Dose-dependent reduction) | N/A (Dose-dependent increase) | Oral GSM |
Experimental Protocol: In Vitro γ-Secretase Activity Assay (Cell-Based)
This protocol describes a cell-based assay to determine the potency of compounds in modulating γ-secretase activity by measuring the levels of secreted Aβ peptides.
Materials:
-
HEK293 cells stably overexpressing human APP
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Test compounds (dissolved in DMSO)
-
Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293-APP cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and control compounds in Opti-MEM. The final DMSO concentration should be kept below 0.5%.
-
Cell Treatment: After 24 hours, replace the cell culture medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (a known GSM).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Determine the concentrations of Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of Aβ production relative to the vehicle control for each compound concentration. Plot the percentage inhibition against the log of the compound concentration and determine the IC50 values using a non-linear regression analysis.
Application 2: Antimicrobial Agents
The growing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Derivatives of aromatic amino acids have shown promise as novel antimicrobial agents. While studies on this compound derivatives are emerging, research on the closely related 4-aminophenylacetic acid has demonstrated that its derivatives possess promising antimicrobial activity. This suggests that the this compound scaffold is a viable starting point for the development of new antibacterial and antifungal drugs.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
Specific MIC values for this compound derivatives are not yet widely published. The following table provides representative MIC data for derivatives of the analogous 4-aminophenylacetic acid to demonstrate the potential of this class of compounds.
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Derivative 1 | 12.5 | 25 | 50 | 25 |
| Derivative 2 | 25 | 50 | 100 | 50 |
| Derivative 3 | 6.25 | 12.5 | 25 | 12.5 |
| Ampicillin | 0.5 | 0.25 | 8 | N/A |
| Amphotericin B | N/A | N/A | N/A | 1 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds against various microbial strains using the broth microdilution method.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the tested organism
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin)
-
Spectrophotometer or plate reader
-
Incubator
Workflow Diagram:
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives and control antibiotic in the appropriate broth directly in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results can also be read using a plate reader by measuring the optical density at 600 nm.
Conclusion
This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its application in the design of γ-secretase modulators offers a potential avenue for the treatment of Alzheimer's disease. Furthermore, the antimicrobial potential of its derivatives warrants further investigation in the search for novel antibiotics. The protocols and data presented in this document provide a foundational framework for researchers to explore and advance the use of this compound in their drug discovery programs.
References
4-Aminomethylphenylacetic Acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
4-Aminomethylphenylacetic acid is a valuable bifunctional molecule increasingly utilized as a versatile building block in organic synthesis. Its structure, featuring both a primary amine and a carboxylic acid separated by a phenylacetic acid scaffold, allows for diverse chemical modifications, making it a key intermediate in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for its use in several key areas of research and drug development.
Synthesis of Novel Antimicrobial Agents
This compound serves as an excellent starting material for the synthesis of novel antimicrobial compounds. The primary amine can be readily derivatized to introduce various heterocyclic moieties, a common strategy in the design of new therapeutic agents. A key synthetic route involves the protection of the amine, followed by activation of the carboxylic acid and subsequent reaction with amine-containing heterocycles.
Experimental Protocol: Synthesis of Phthalimide-Protected Intermediate
A common initial step is the protection of the amino group, for example, through reaction with phthalic anhydride to form a stable phthalimide derivative. This intermediate can then be used to introduce a wide range of functionalities.
Reaction Scheme:
Application Notes and Protocols for the Functionalization of 4-Aminomethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminomethylphenylacetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amino group and a carboxylic acid separated by a phenylacetic acid core, makes it an ideal linker or scaffold for the synthesis of complex molecules, including peptides, peptidomimetics, and bioconjugates.[1] The ability to selectively modify either the amino or the carboxylic acid group allows for the controlled assembly of novel chemical entities with tailored pharmacological properties. This document provides detailed experimental protocols for the key functionalization reactions of this compound, quantitative data for representative reactions, and visual workflows to guide researchers in their synthetic endeavors.
Key Functionalization Strategies
The functionalization of this compound primarily involves three key strategies:
-
N-terminal Protection: The primary amino group is typically protected to allow for selective modification of the carboxylic acid. The most common protecting group used in peptide synthesis is the fluorenylmethoxycarbonyl (Fmoc) group, which is stable under acidic conditions but readily cleaved by a secondary amine base like piperidine.[2]
-
C-terminal Activation and Coupling: The carboxylic acid group can be activated to form a reactive intermediate that readily couples with primary amines to form a stable amide bond. A widely used method is the activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.[3]
-
Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or modulate the physicochemical properties of the molecule. The Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.[4]
Experimental Protocols
Protocol 1: N-terminal Fmoc Protection of this compound
This protocol describes the protection of the primary amino group of this compound with a fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (3.0 eq).
-
To the stirred solution, add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected product will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-4-aminomethylphenylacetic acid.
Quantitative Data for N-terminal Fmoc Protection:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Fmoc-Cl | N/A |
| Base | Sodium Bicarbonate | N/A |
| Solvent | Dioxane/Water | N/A |
| Reaction Time | 4-6 hours | N/A |
| Temperature | Room Temperature | N/A |
| Typical Yield | 85-95% | [5] |
Note: The provided yield is a typical range for Fmoc protection of amino acids and may vary depending on the specific reaction conditions and scale.
Caption: Workflow for the Fmoc protection of this compound.
Protocol 2: EDC/NHS Coupling of Fmoc-4-aminomethylphenylacetic Acid to a Primary Amine
This protocol details the coupling of the carboxylic acid moiety of Fmoc-protected this compound to a generic primary amine-containing molecule (R-NH₂).
Materials:
-
Fmoc-4-aminomethylphenylacetic acid
-
A primary amine-containing molecule (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Fmoc-4-aminomethylphenylacetic acid (1.0 eq), NHS (1.2 eq), and the primary amine (R-NH₂) (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide product.
Quantitative Data for EDC/NHS Coupling:
| Parameter | Value | Reference |
| Starting Material | Fmoc-4-aminomethylphenylacetic acid | N/A |
| Coupling Partner | Primary Amine (R-NH₂) | N/A |
| Coupling Reagents | EDC·HCl, NHS | N/A |
| Solvent | Anhydrous DMF | N/A |
| Reaction Time | 12-24 hours | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | 70-90% | [6] |
Note: The provided yield is a typical range for EDC/NHS coupling reactions and is highly dependent on the nature of the amine coupling partner.
Caption: General workflow for EDC/NHS mediated amide bond formation.
Protocol 3: Fischer Esterification of this compound
This protocol describes the esterification of the carboxylic acid group of this compound with methanol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of methanol (serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by flash column chromatography if necessary.
Quantitative Data for Fischer Esterification:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Methanol | N/A |
| Catalyst | Concentrated Sulfuric Acid | N/A |
| Reaction Time | 4-8 hours | N/A |
| Temperature | Reflux | N/A |
| Typical Yield | 60-80% | [4] |
Note: The yield of Fischer esterification is equilibrium-dependent. Using a large excess of the alcohol and/or removing water can increase the yield.
Signaling Pathways and Logical Relationships
The functionalization of this compound is a key step in the construction of more complex molecules for drug development, such as antibody-drug conjugates (ADCs). The following diagram illustrates the logical relationship in utilizing functionalized this compound as a linker in an ADC.
Caption: Logical flow for the synthesis of an ADC using a this compound-based linker.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Aminomethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminomethylphenylacetic acid is a compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and metabolic research. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical techniques for structurally similar compounds and can be adapted and validated for specific research needs.
Analytical Methods Overview
The primary methods for the quantification of this compound and similar compounds are HPLC and LC-MS/MS. HPLC with UV detection offers a robust and cost-effective approach for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance data for an analytical method developed for a structurally similar compound, 4-aminophenylacetic acid, which can be considered as a starting point for the validation of a method for this compound.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 0.5 - 2.5 µg/mL |
| Limit of Detection (LOD) | 5.08 ng/mL |
| Recovery (Within Day) | 98.64 – 101.72% |
| Recovery (Day to Day) | 99.60 – 101.86% |
| Precision (RSD %, Within Day) | 0.87 – 1.77% |
| Precision (RSD %, Day to Day) | 0.51 – 1.92% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a validated method for the quantification of 4-aminophenylacetic acid and is expected to have a similar performance for this compound due to structural similarities.[1]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Kromasil C18 column (5 µm, 4.6 × 250 mm) or equivalent
-
Methanol (HPLC grade)
-
Tetrabutylammonium bromide
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Preparation of Reagents and Standards
-
Mobile Phase: Prepare a solution of 70% methanol and 1% tetrabutylammonium bromide in water. For example, to prepare 1 L of mobile phase, mix 700 mL of methanol, 10 g of tetrabutylammonium bromide, and add water to a final volume of 1 L. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 µg/mL).
3. Sample Preparation
-
Pharmaceutical Formulations: Accurately weigh a portion of the powdered tablets or dissolve the formulation to obtain a theoretical concentration of this compound within the calibration range. Use the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Biological Samples (e.g., Plasma, Urine):
-
To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
-
Column: Kromasil C18 (5 µm, 4.6 × 250 mm)
-
Mobile Phase: 70% methanol and 1% Tetrabutylammonium bromide in water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound, particularly for analysis in complex biological matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
-
Standard laboratory equipment for sample preparation
2. Preparation of Reagents and Standards
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard and IS Stock Solutions: Prepare individual stock solutions of this compound and the IS in a suitable solvent (e.g., methanol or 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Working Standard and IS Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase or an appropriate solvent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma), add the internal standard.
-
Acidify the sample with a small volume of formic acid to a pH of approximately 3.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion (MRM Transition): To be determined by infusing a standard solution of this compound. The protonated molecule [M+H]+ would be the precursor ion.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
5. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix that matches the samples.
Caption: LC-MS/MS Quantification Workflow.
Conclusion
The protocols outlined in this document provide a solid foundation for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis in less complex matrices, while the LC-MS/MS approach offers the high sensitivity and selectivity required for bioanalytical applications. It is essential to perform method validation according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability of the data generated for any specific application.
References
Application Notes: 4-Aminomethylphenylacetic Acid in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminomethylphenylacetic acid has emerged as a valuable scaffold in the design of novel enzyme inhibitors, particularly in the field of neurodegenerative diseases. Its structural motif provides a key building block for the synthesis of potent and selective modulators of enzyme activity. These application notes provide an overview of the utility of this compound in the development of γ-secretase modulators (GSMs) for potential therapeutic intervention in Alzheimer's disease.
Key Application: γ-Secretase Modulation
γ-Secretase is a multi-subunit protease complex that plays a critical role in the processing of the amyloid precursor protein (APP). Cleavage of APP by γ-secretase can lead to the production of various amyloid-beta (Aβ) peptides, with the Aβ42 isoform being particularly prone to aggregation and plaque formation, a hallmark of Alzheimer's disease.
Derivatives of this compound have been identified as effective γ-secretase modulators.[1] Instead of inhibiting the enzyme outright, which can lead to side effects due to the enzyme's role in other signaling pathways (such as Notch signaling), GSMs allosterically modulate its activity. This modulation shifts the cleavage preference of γ-secretase, resulting in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the more pathogenic Aβ42.
Data Presentation
The following table summarizes the in vitro activity of a key derivative of this compound as a γ-secretase modulator.
| Compound ID | Target Enzyme | Assay Type | Endpoint | IC50 (nM) | Reference |
| 1 | γ-Secretase | Cell-based | Aβ42 Reduction | 28 |
Note: Compound 1 is a representative optimized derivative from the this compound scaffold.
Signaling Pathways
The processing of Amyloid Precursor Protein (APP) by α-, β-, and γ-secretases is a critical pathway in the context of Alzheimer's disease. γ-Secretase modulators derived from this compound selectively alter the final cleavage step of APP, reducing the production of toxic Aβ42.
Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of this compound derivatives on γ-secretase.
γ-Secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-fate decisions. Broad inhibition of γ-secretase can disrupt Notch signaling, leading to significant toxicity. GSMs derived from this compound are advantageous as they are designed to be "Notch-sparing," meaning they modulate APP processing with minimal impact on Notch cleavage.
Caption: Notch signaling pathway and the selective, "Notch-sparing" action of GSMs compared to traditional γ-secretase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based γ-Secretase Modulator
This protocol is a representative synthesis for a derivative of this compound.
Caption: General synthetic workflow for a this compound-based γ-secretase modulator.
Materials:
-
4-Nitrophenylacetic acid
-
Thionyl chloride (SOCl2)
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N)
-
Lithium aluminum hydride (LiAlH4)
-
Methanesulfonyl chloride (MsCl)
-
Appropriate amine (R-NH2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Esterification: Dissolve 4-nitrophenylacetic acid in methanol and add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain methyl 4-nitrophenylacetate.
-
Reduction of Nitro Group: Dissolve the ester in methanol and add Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to yield methyl 4-aminophenylacetate.
-
Boc Protection: Dissolve the amine in dichloromethane and add triethylamine and di-tert-butyl dicarbonate. Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give methyl 4-(Boc-amino)phenylacetate.
-
Reduction of Ester: In a separate flask, prepare a suspension of LiAlH4 in anhydrous THF. Add a solution of the Boc-protected ester in THF dropwise at 0°C. Stir for 2 hours at room temperature. Quench the reaction carefully with water and sodium hydroxide. Filter the solid and concentrate the filtrate to obtain 4-(Boc-amino)phenylethanol.
-
Mesylation: Dissolve the alcohol in dichloromethane and add triethylamine and methanesulfonyl chloride at 0°C. Stir for 1 hour. Wash with water and brine, dry, and concentrate to yield the mesylate.
-
Coupling with Amine: Dissolve the mesylate in a suitable solvent (e.g., DMF) and add the desired amine (R-NH2) and a base (e.g., K2CO3). Heat the reaction mixture until completion.
-
Boc Deprotection: Dissolve the coupled product in dichloromethane and add TFA or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Concentrate under reduced pressure and purify the residue by chromatography to obtain the final GSM derivative.
Protocol 2: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) γ-Secretase Assay
This protocol describes a method to determine the IC50 of a test compound against γ-secretase.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) γ-secretase assay.
Materials:
-
Purified γ-secretase enzyme preparation
-
Biotinylated APP C125 substrate
-
HTRF detection reagents (e.g., Europium cryptate-labeled antibody against a neo-epitope of the cleaved product and XL665-labeled streptavidin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, with 0.05% CHAPSO)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Setup: Add 2 µL of the diluted compound or vehicle (DMSO for control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the γ-secretase enzyme preparation to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 2 µL of the biotinylated APP C125 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 to 3 hours.
-
Detection: Stop the reaction by adding 4 µL of the HTRF detection antibody mix (containing both the Europium cryptate-labeled antibody and the XL665-labeled streptavidin) to each well.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound represents a promising and versatile scaffold for the development of a new generation of enzyme inhibitors. Its successful application in the creation of potent and selective γ-secretase modulators highlights its potential for addressing complex therapeutic challenges such as Alzheimer's disease. The protocols and data presented herein provide a foundation for researchers to further explore and optimize derivatives of this valuable chemical entity in drug discovery programs.
References
Application Notes and Protocols for Creating Novel Polymers from 4-Aminomethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel polymers derived from 4-aminomethylphenylacetic acid. The protocols detailed below are based on established polycondensation methodologies for aromatic amino acids and are intended to serve as a foundational guide for the development of new materials, particularly for biomedical and drug delivery applications.
Introduction to this compound-Based Polymers
This compound is a versatile monomer possessing both an amine and a carboxylic acid functional group. This unique structure allows it to undergo self-polycondensation or co-polymerization with other monomers to form a variety of polymers, most notably polyamides. The presence of the phenyl ring in the polymer backbone imparts rigidity and thermal stability, while the methylene group offers a degree of flexibility. These characteristics make polymers derived from this compound promising candidates for a range of applications, including as high-performance materials and advanced drug delivery systems.
The general structure of the resulting polyamide, poly(this compound), features repeating amide linkages, which can participate in hydrogen bonding, leading to materials with excellent mechanical properties. Furthermore, the amphiphilic nature of copolymers incorporating this monomer can be exploited to create self-assembling nanostructures for the encapsulation and controlled release of therapeutic agents.
Polymer Synthesis Methodologies
The polymerization of this compound can be achieved through several polycondensation techniques. The choice of method will influence the polymer's molecular weight, polydispersity, and ultimately its physical and chemical properties.
Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomer above its melting point to initiate polymerization. This technique is advantageous for its simplicity and reduced environmental impact.
Experimental Protocol: Melt Polycondensation of this compound
-
Monomer Preparation: Ensure this compound is of high purity and thoroughly dried to prevent side reactions.
-
Reaction Setup: Place the dried monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen.
-
Heating: Gradually heat the vessel in an oil bath or a heating mantle. The temperature should be slowly raised to just above the melting point of the monomer.
-
Polymerization: Continue heating under a slow stream of nitrogen. The viscosity of the melt will increase as the polymerization progresses. Water, the byproduct of the condensation reaction, will be removed from the system.
-
Vacuum Application: Once the melt becomes highly viscous, apply a vacuum to facilitate the removal of the remaining water and drive the reaction to completion, thereby increasing the molecular weight of the polymer.
-
Cooling and Isolation: After the desired reaction time, cool the vessel to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be isolated.
Solution Polycondensation
Solution polycondensation is performed in a suitable solvent, which allows for better temperature control and can lead to higher molecular weight polymers compared to melt polycondensation.
Experimental Protocol: Low-Temperature Solution Polycondensation of this compound
This method is analogous to the synthesis of poly(p-phenylene terephthalamide) from p-aminobenzoic acid.[1][2]
-
Monomer Activation (optional but recommended): Convert the carboxylic acid group of this compound to a more reactive species, such as an acid chloride. This can be achieved by reacting the monomer with a chlorinating agent like thionyl chloride.
-
Solvent Selection: Choose a polar aprotic solvent in which the monomer and the resulting polymer are soluble. N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) containing a salt like calcium chloride or lithium chloride to enhance polymer solubility are common choices.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the activated or non-activated this compound in the chosen solvent system.
-
Polymerization: If using the non-activated monomer, a condensing agent such as a carbodiimide or the Yamazaki-Higashi reagent (triphenyl phosphite and pyridine) can be added to facilitate amide bond formation at low temperatures. If using the acid chloride, the polymerization will proceed upon dissolution.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the solution.
-
Precipitation and Purification: Once the desired viscosity is reached, pour the polymer solution into a non-solvent like methanol or water to precipitate the polymer.
-
Washing and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomer and byproducts, and dry it under vacuum.
Quantitative Data on Aromatic Polyamides
| Property | Typical Value Range for Aromatic Polyamides | Synthesis Method | Reference |
| Inherent Viscosity (dL/g) | 0.32 - 1.32 | Solution Polycondensation | [1][3] |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 4,000 - 16,000 | Solution Polycondensation | |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Varies | [4] |
| Glass Transition Temperature (Tg) (°C) | 230 - 323 | Varies | [5] |
| Decomposition Temperature (10% weight loss) (°C) | 362 - 535 | Varies | [5] |
Note: The properties of poly(this compound) would need to be determined experimentally.
Application in Drug Delivery: Amphiphilic Nanoparticle Formulation
Amphiphilic block copolymers containing a hydrophobic block and a hydrophilic block can self-assemble in aqueous media to form nanoparticles, which can encapsulate hydrophobic drugs.[6][7] A novel copolymer could be synthesized by incorporating a hydrophilic block (e.g., polyethylene glycol) with a block of poly(this compound) (as the hydrophobic component).
Protocol: Formulation of Drug-Loaded Nanoparticles via Miniemulsion [6]
-
Polymer and Drug Dissolution: Dissolve the amphiphilic block copolymer and the hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Addition: Add an aqueous solution (e.g., deionized water) to the organic phase.
-
Emulsification: Sonicate the mixture using a bath sonicator followed by a probe sonicator to form a miniemulsion.
-
Solvent Evaporation: Stir the miniemulsion overnight to allow for the complete evaporation of the organic solvent.
-
Purification: Dialyze the nanoparticle suspension against deionized water to remove any unencapsulated drug and residual solvent.
-
Characterization: Characterize the resulting nanoparticles for size, polydispersity, and drug loading efficiency using techniques such as dynamic light scattering (DLS) and UV-Vis spectroscopy.
Visualizations
Caption: General workflow for the synthesis and characterization of poly(this compound).
Caption: Conceptual pathway for drug delivery using nanoparticles from this compound-based copolymers.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling chemicals. All synthesis and purification steps should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal instructions.
Conclusion
This compound presents a promising building block for the creation of novel polyamides with potential applications in high-performance materials and advanced drug delivery systems. The protocols provided herein offer a starting point for the synthesis and formulation of these polymers. Further research and experimental optimization are necessary to fully elucidate the structure-property relationships and to tailor these materials for specific applications. The biocompatibility of these novel aromatic polyamides would also need to be thoroughly investigated for any in vivo applications.[8][9]
References
- 1. prepchem.com [prepchem.com]
- 2. US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents [patents.google.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Functional Aromatic Polyamides [mdpi.com]
- 6. Synthesis of Amphiphilic Amino Poly-amido-saccharide and Poly Lactic Acid Block Copolymers and Fabrication of Paclitaxel-Loaded Mucoadhesive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-Assembled Nanocarriers Based on Amphiphilic Natural Polymers for Anti- Cancer Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility and degradation of aliphatic segmented poly(ester amide)s: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Aminomethylphenylacetic Acid Analogs as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[1][2] This document provides a detailed protocol for a representative HTS campaign designed to identify small molecule inhibitors of a hypothetical target, "Kinase-X," a key enzyme in a cancer-related signaling pathway. The workflow and methodologies described are applicable for screening libraries containing derivatives of small molecule fragments like 4-Aminomethylphenylacetic acid. The protocol covers assay development, primary and secondary screening, and data analysis, utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
Introduction to Kinase-X Inhibition
Kinase-X is a serine/threonine kinase that has been identified as a critical node in a signaling cascade responsible for promoting cell proliferation and survival in certain cancer types. Its overactivity is correlated with poor patient prognosis. Therefore, the identification of potent and selective small molecule inhibitors of Kinase-X is a promising therapeutic strategy. This application note details a robust HTS assay designed to screen a diverse compound library for such inhibitors.
Signaling Pathway Overview
The diagram below illustrates the hypothetical signaling pathway in which Kinase-X is a central component. An upstream signal activates a receptor tyrosine kinase (RTK), initiating a phosphorylation cascade that ultimately activates Kinase-X. Kinase-X then phosphorylates and activates a downstream transcription factor, leading to the expression of genes involved in cell cycle progression. The goal of the HTS assay is to identify compounds that block this final step.
HTS Assay Principle and Workflow
The primary screen utilizes a TR-FRET biochemical assay to measure the phosphorylation of a peptide substrate by Kinase-X. The assay relies on a europium (Eu)-labeled anti-phospho-peptide antibody (donor) and a ULight™-labeled peptide substrate (acceptor). When the substrate is phosphorylated by Kinase-X, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of Kinase-X will prevent substrate phosphorylation, resulting in a loss of the FRET signal.
Experimental Workflow
The HTS process is automated to ensure high throughput and reproducibility. The workflow consists of compound dispensing, reagent addition, incubation, and plate reading.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X Solution: Recombinant Kinase-X diluted in Assay Buffer to a final concentration of 2 nM.
-
ATP/Peptide Mix: ULight™-labeled peptide substrate and ATP diluted in Assay Buffer to final concentrations of 50 nM and 10 µM (at Km), respectively.
-
Detection Mix: Eu-labeled anti-phospho-peptide antibody diluted in TR-FRET detection buffer.
-
Positive Control: 1 µM Staurosporine (a known broad-spectrum kinase inhibitor).
-
Negative Control: DMSO (0.1% final concentration).[3]
Primary HTS Protocol (384-well format)
-
Using an acoustic dispenser, transfer 50 nL of library compounds (10 mM stock in DMSO) to the appropriate wells of a 384-well low-volume assay plate.
-
Add 50 nL of positive and negative controls to designated wells.
-
Using a robotic liquid handler, add 5 µL of Kinase-X Solution to all wells.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding 5 µL of the ATP/Peptide Mix to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Detection Mix to all wells.
-
Incubate for a final 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
Data Analysis and Hit Selection
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
-
Assess Assay Quality: Calculate the Z'-factor for each plate to ensure robustness. A Z'-factor > 0.5 is considered acceptable for HTS.[2][3]
-
Z' = 1 - (3*(SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
-
-
Hit Criteria: Compounds exhibiting >50% inhibition are selected as primary hits for further confirmation.
Hit Confirmation and Dose-Response
-
Primary hits are "cherry-picked" from the library and re-tested in the primary assay to confirm activity.
-
Confirmed hits are then tested in a 10-point dose-response curve (e.g., 3-fold serial dilutions starting from 50 µM) to determine their half-maximal inhibitory concentration (IC50).
-
IC50 values are calculated by fitting the data to a four-parameter logistic model.
Data Presentation
The following table summarizes representative data for a hypothetical hit compound, AMPA-Analog-1 , derived from a this compound scaffold, compared to the control inhibitor.
| Compound | Target Kinase | Assay Type | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) |
| AMPA-Analog-1 | Kinase-X | TR-FRET | 85.2% | 75 |
| AMPA-Analog-1 | Kinase-Z (Off-target) | TR-FRET | 15.6% | >10,000 |
| Staurosporine (Control) | Kinase-X | TR-FRET | 98.9% | 8 |
Conclusion
The described TR-FRET assay provides a robust and reliable platform for the high-throughput screening of small molecule libraries to identify inhibitors of Kinase-X. The workflow is automated, and the assay quality is monitored by the Z'-factor on each plate.[2] This methodology successfully identified a hypothetical hit compound, AMPA-Analog-1, with potent and selective activity against the target kinase. Such hits provide a strong starting point for lead optimization campaigns in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminomethylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-aminomethylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent synthetic strategies include:
-
Route A: Catalytic hydrogenation of 4-nitrophenylacetic acid.
-
Route B: Amination of 4-(chloromethyl)phenylacetic acid, which can be achieved through direct amination with ammonia or via a Gabriel synthesis.
-
Route C: Hydrolysis of 4-aminomethylbenzyl cyanide.
Q2: I am seeing a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields can often be attributed to several factors regardless of the synthetic route. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your initial reagents, as impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Deviations from the optimal conditions can lead to incomplete reactions or the formation of side products.
-
Catalyst Activity: For catalytic reactions, ensure the catalyst is not poisoned or deactivated. Use a fresh batch of catalyst if necessary.
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Work-up and Purification: Product loss can occur during extraction, filtration, and recrystallization steps.
Q3: What are the typical impurities I might encounter, and how can I detect them?
A3: Common impurities depend on the synthetic route. For instance, in the reduction of 4-nitrophenylacetic acid, you might find unreacted starting material or partially reduced intermediates like azo and azoxy compounds. In the amination of 4-(chloromethyl)phenylacetic acid, over-alkylation can lead to secondary and tertiary amine impurities. High-Performance Liquid Chromatography (HPLC) is a highly effective method for identifying and quantifying these impurities.[1][2][3][4]
Q4: How can I effectively purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying this compound.[5][6][7] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][8] Common solvent systems to explore include ethanol/water or methanol/acetone mixtures.[6] For highly pure compounds required for pharmaceutical applications, chromatographic techniques such as preparative HPLC may be necessary.[6]
Troubleshooting Guides
Route A: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid
This route involves the reduction of the nitro group of 4-nitrophenylacetic acid to an amine using a catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.
Problem 1: Low or No Conversion of 4-Nitrophenylacetic Acid
| Possible Cause | Recommendation |
| Inactive Catalyst | The catalyst may be old, oxidized, or poisoned. Use a fresh batch of a reputable catalyst. Ensure proper handling and storage to prevent deactivation. |
| Insufficient Hydrogen Pressure | Check for leaks in your hydrogenation apparatus. Ensure the hydrogen pressure is within the recommended range for the specific catalyst and substrate. |
| Low Reaction Temperature | While the reaction is exothermic, an initial energy input may be needed. Gradually increase the temperature, typically within the 20-80°C range. |
| Poor Catalyst-Substrate Contact | Ensure vigorous stirring or agitation to maintain the catalyst in suspension and facilitate contact with the substrate and hydrogen. |
| Catalyst Poisoning | Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. Purify the starting material and use high-purity solvents and hydrogen. |
Problem 2: Formation of Side Products (e.g., Azo and Azoxy Compounds)
| Possible Cause | Recommendation |
| Incomplete Reduction | This can occur with insufficient reaction time, low hydrogen pressure, or a partially deactivated catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion. |
| Catalyst Choice | While both Pd/C and Raney Nickel are effective, their selectivity can differ. Raney Nickel may be less prone to causing dehalogenation if there are halogen substituents on the aromatic ring.[9] |
| Reaction Conditions | High temperatures can sometimes promote the formation of side products. Optimize the temperature to achieve a reasonable reaction rate without significant byproduct formation. |
| Catalyst | Typical Yield | Key Considerations |
| Pd/C | Good to Excellent | Prone to dehalogenation of aryl halides. Can be poisoned by sulfur compounds.[9] |
| Raney Nickel | Good to Excellent | Less likely to cause dehalogenation. Can be pyrophoric and requires careful handling.[9] |
Route B: Amination of 4-(Chloromethyl)phenylacetic Acid
This route involves the nucleophilic substitution of the chlorine atom in 4-(chloromethyl)phenylacetic acid with an amino group.
Problem 1: Low Yield of this compound (Direct Amination with Ammonia)
| Possible Cause | Recommendation |
| Over-alkylation | The product, a primary amine, can react further with the starting material to form secondary and tertiary amines. Use a large excess of ammonia to favor the formation of the primary amine. |
| Reaction Conditions | The reaction may require elevated temperature and pressure. Ensure your reaction vessel is appropriate for these conditions. |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
Problem 2: Difficulties with the Gabriel Synthesis
The Gabriel synthesis is an alternative that avoids over-alkylation by using potassium phthalimide as an ammonia surrogate.[10][11][12][13][14]
| Possible Cause | Recommendation |
| Low Yield in Alkylation Step | Ensure the potassium phthalimide is dry and the solvent is aprotic (e.g., DMF) to facilitate the SN2 reaction. The reaction can be slow and may be accelerated by using a solvent like DMF.[13] |
| Incomplete Hydrolysis/Hydrazinolysis | The final step to liberate the amine can be slow. Acidic or basic hydrolysis, or treatment with hydrazine (Ing-Manske procedure), are common methods.[10][12] Ensure sufficient reaction time and appropriate conditions for this step. |
| Difficult Purification | Separation of the desired amine from phthalhydrazide (a byproduct of the Ing-Manske procedure) can be challenging.[12] Acid-base extraction is typically used to separate the basic amine from the neutral or acidic byproducts. |
| Method | Advantages | Disadvantages | Typical Yield |
| Direct Amination | Fewer steps, uses inexpensive reagents. | Prone to over-alkylation, may require high pressure. | Variable, depends heavily on reaction conditions. |
| Gabriel Synthesis | Avoids over-alkylation, produces a cleaner primary amine. | More steps, harsher conditions may be needed for the final deprotection.[12] | Generally good to high yields. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid using Pd/C
-
Preparation: In a pressure-resistant reaction vessel, dissolve 4-nitrophenylacetic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 5-10% (by weight) of 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-50°C). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Gabriel Synthesis of this compound
-
Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in a dry aprotic solvent such as DMF.
-
Add 4-(chloromethyl)phenylacetic acid (1 equivalent) to the solution.
-
Heat the mixture (e.g., to 80-100°C) and stir for several hours. Monitor the reaction by TLC.
-
-
Work-up of Alkylation:
-
Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
Suspend the N-substituted phthalimide in ethanol or a similar solvent.
-
Add hydrazine hydrate (1.5-2 equivalents).
-
Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.
-
-
Isolation and Purification:
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Acidify the filtrate with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.
-
Filter and wash the solid.
-
To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the solid, wash with cold water, and dry to yield this compound.
-
Visualizations
Caption: Overview of common synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the reduction of 4-nitrophenylacetic acid.
References
- 1. HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID | Semantic Scholar [semanticscholar.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. medschoolcoach.com [medschoolcoach.com]
Technical Support Center: Purification of 4-Aminomethylphenylacetic Acid
Welcome to the technical support center for the purification of 4-aminomethylphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before starting the purification of this compound?
Before beginning purification, it is crucial to have a comprehensive understanding of the compound's properties. This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This characteristic significantly influences its solubility and behavior in different pH environments. It is a white to pale yellow crystalline powder and is known to be relatively stable under normal storage conditions.[1]
Q2: My crude this compound has a noticeable color. What could be the cause and how can I remove it?
A colored impurity often indicates the presence of byproducts from the synthesis. For instance, if the synthesis involves the reduction of a nitro group, residual starting material or side-products can impart a yellow or orange hue. Decolorization can often be achieved during the recrystallization process by adding a small amount of activated carbon to the hot solution before filtration.
Q3: I am experiencing a very low yield after purification. What are the common causes and how can I improve it?
Low yield is a frequent challenge in purification.[2] Several factors can contribute to this issue:
-
Incomplete precipitation/crystallization: A significant portion of your product may remain dissolved in the mother liquor.
-
Multiple transfer steps: Product loss can occur at each transfer stage.
-
Suboptimal pH for precipitation: As an amphoteric molecule, the pH of the solution is critical for minimizing its solubility and maximizing precipitation.
-
Formation of soluble salts: If the pH is too low or too high, the compound can form soluble salts.
To improve your yield, consider optimizing the crystallization conditions, such as the choice of solvent and the final temperature. Minimizing the number of transfers and carefully controlling the pH during precipitation are also key.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds. The key is to select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
Problem 1: No crystals are forming upon cooling.
-
Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. If crystals still do not form, scratching the inside of the flask with a glass rod can provide a surface for nucleation. Adding a seed crystal of the pure compound, if available, can also induce crystallization.
Problem 2: The compound "oils out" instead of forming crystals.
-
Solution: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To remedy this, try reheating the solution and allowing it to cool more slowly. Adding a bit more solvent to decrease the concentration can also be beneficial.
Problem 3: The purity of the recrystallized product is still low.
-
Solution: This could be due to the co-crystallization of impurities. Ensure that the correct solvent is being used, where the impurities are either very soluble or insoluble at all temperatures. A second recrystallization step may be necessary. For amphoteric compounds like this compound, purification via its hydrochloride salt can be an effective strategy to remove non-basic impurities.
Table 1: Recrystallization Solvent Systems
| Solvent System | Application Notes |
| Water | A common and effective solvent for the recrystallization of the free base form of this compound.[3] |
| Ethanol/Water | A mixed solvent system can be effective. Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Isopropanol/Diethyl Ether | For the hydrochloride salt, dissolving in a minimal amount of hot isopropanol and then adding diethyl ether as an anti-solvent can induce crystallization.[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the analysis and purification of this compound. Due to its polar and ionizable nature, reversed-phase chromatography is a common choice.
Problem 1: Poor peak shape (tailing or fronting).
-
Solution: Peak tailing for an amine-containing compound on a C18 column often indicates interaction with residual silanol groups on the silica support. Using a base-deactivated column or adding a competing base, like triethylamine, to the mobile phase can improve peak shape. Adjusting the pH of the mobile phase to fully protonate the amine group (pH < pKa of the amine) can also lead to sharper peaks.
Problem 2: Inadequate separation of the main peak from impurities.
-
Solution: Optimizing the mobile phase composition is key. This can involve adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Changing the pH of the mobile phase can alter the retention times of both the target compound and its impurities, often leading to better resolution. A gradient elution, where the mobile phase composition changes over time, can also be effective for separating components with different polarities.
Problem 3: The compound is not retained on the C18 column.
-
Solution: If the compound elutes too quickly, the mobile phase is too strong. Decrease the percentage of the organic solvent. For highly polar compounds, specialized polar-embedded or aqueous-stable C18 columns are designed to provide better retention in highly aqueous mobile phases.
Table 2: Starting HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 90-95%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 30-40 °C |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot water until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then bring the solution back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol or ethanol). Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with the organic solvent.
-
Recrystallization of the Salt: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or an ethanol/water mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. If necessary, an anti-solvent like diethyl ether can be added to the isopropanol solution to promote precipitation.
-
Isolation and Drying: Collect the purified hydrochloride salt crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
-
Conversion back to Free Base (Optional): To obtain the purified free base, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (around neutral pH) with a suitable base (e.g., sodium bicarbonate solution) to precipitate the purified this compound. Collect the solid by filtration, wash with cold water, and dry.
Protocol 3: Ion-Exchange Chromatography
Due to its amphoteric nature, this compound can be purified using either cation or anion exchange chromatography.
-
Resin Selection and Equilibration:
-
Cation Exchange: Choose a strong cation exchange resin (e.g., Dowex 50W). Equilibrate the column with a low pH buffer (e.g., 0.1 M acetic acid).
-
Anion Exchange: Choose a weak anion exchange resin (e.g., DEAE-cellulose). Equilibrate the column with a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).
-
-
Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove neutral and like-charged impurities.
-
Elution:
-
Cation Exchange: Elute the bound this compound with a buffer of increasing pH or increasing ionic strength (e.g., a gradient of ammonium hydroxide).
-
Anion Exchange: Elute with a buffer of decreasing pH or increasing ionic strength (e.g., a gradient of acetic acid).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and buffer salts by lyophilization or by adjusting the pH to precipitate the product, followed by filtration.
References
Overcoming solubility issues with 4-Aminomethylphenylacetic acid
Welcome to the technical support center for 4-Aminomethylphenylacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound (CAS 1200-05-1) is an organic compound containing a phenyl ring substituted with both an aminomethyl group (-CH₂NH₂) and an acetic acid group (-CH₂COOH).[1] This structure makes it an amphoteric molecule, meaning it has both acidic and basic properties, which are crucial to its solubility. It is important to distinguish it from similar compounds such as 4-Aminomethylbenzoic acid (4-AMBA) and 4-aminophenylacetic acid (4-APAA), which have different structures and biological activities.
Q2: What are the expected pKa values for this compound?
-
The carboxylic acid group is expected to have a pKa similar to that of phenylacetic acid, which is approximately 4.3 .
-
The aminomethyl group (a primary amine) is expected to have a pKa similar to that of benzylamine, which is around 9.3 .
These estimated values are critical for understanding and manipulating the compound's solubility by adjusting the pH.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
Due to its amphoteric nature, the solubility of this compound in water is highly pH-dependent.
-
At its isoelectric point (pI) , which is the pH where the net charge of the molecule is zero, the compound will have its minimum solubility . The pI can be estimated as the average of the two pKa values.
-
At acidic pH (well below the pKa of the carboxylic acid, e.g., pH < 2.5) , the amino group is protonated (-CH₂NH₃⁺) and the carboxylic acid is in its neutral form (-CH₂COOH). The resulting cationic species is generally more soluble in water than the neutral form.
-
At alkaline pH (well above the pKa of the amino group, e.g., pH > 10.5) , the carboxylic acid is deprotonated (-CH₂COO⁻) and the amino group is in its neutral form (-CH₂NH₂). This anionic species is also typically more soluble in water.
Therefore, to increase solubility in an aqueous solution, the pH should be adjusted to be either significantly acidic or significantly alkaline.
Q4: In which organic solvents is this compound soluble?
Given its polar nature due to the presence of both an amino and a carboxylic acid group, this compound has limited solubility in non-polar organic solvents.[2] It is expected to be more soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, compared to non-polar solvents like hexane or toluene.
Q5: What are the recommended storage conditions for this compound?
-
Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Solutions: Stock solutions should be stored at -20°C for short-term storage and at -80°C for long-term storage to minimize degradation. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent and pH, so it is best to prepare fresh solutions for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in water or buffer (e.g., PBS) at neutral pH. | The pH of the solution is near the isoelectric point (pI) of the compound, where it has minimum solubility. | Adjust the pH of the solution. For an acidic stock, add 1 M HCl dropwise until the compound dissolves. For a basic stock, add 1 M NaOH dropwise until the compound dissolves. Then, adjust the pH to the desired final value. |
| Precipitation occurs when adding a DMSO stock solution to an aqueous buffer or cell culture medium. | The final concentration of the compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final solution may be too high, causing the compound to crash out. | - Lower the final concentration of the compound in the aqueous medium.- Reduce the volume of the DMSO stock solution added. Prepare a more concentrated stock if necessary.- Add the DMSO stock to the aqueous medium slowly while vortexing or stirring vigorously.- Warm both the stock solution and the medium to 37°C before mixing. |
| Inconsistent experimental results. | The compound may be degrading in the aqueous solution, especially if the solution is not fresh or has undergone multiple freeze-thaw cycles. | - Prepare fresh solutions immediately before each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability. |
Data Presentation
As specific quantitative solubility data for this compound is not widely available, the following table provides a qualitative summary of its expected solubility.
| Solvent Type | Examples | Expected Solubility |
| Aqueous | Water, PBS (Phosphate-Buffered Saline) | pH-dependent; low at neutral pH, higher at acidic (<4) and basic (>10) pH |
| Polar Protic | Methanol, Ethanol | Moderate to high |
| Polar Aprotic | DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide) | Moderate to high |
| Non-Polar | Hexane, Toluene, Chloroform | Low to insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh out 1.65 mg of this compound (MW: 165.19 g/mol ) for a final volume of 1 mL.
-
Initial Suspension: Add the weighed compound to a microcentrifuge tube and add approximately 800 µL of nuclease-free water. The compound will likely not dissolve completely and will form a suspension.
-
pH Adjustment for Solubilization:
-
Place the tube on a vortex mixer at a low setting.
-
Slowly add 1 M NaOH dropwise (typically 1-2 µL at a time) while vortexing.
-
Continue to add NaOH until the solid completely dissolves and the solution becomes clear.
-
-
Final Volume and pH Adjustment:
-
Once dissolved, adjust the final volume to 1 mL with nuclease-free water.
-
Measure the pH of the solution. If necessary, carefully adjust the pH to your desired final working range (e.g., 7.4 for cell culture experiments) using dilute HCl or NaOH. Be aware that precipitation may occur if the pH is brought back to the isoelectric point.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: PepT1 Inhibition Assay in a Cell-Based System
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the PepT1 transporter using a fluorescent substrate.
-
Cell Culture:
-
Culture a suitable cell line expressing PepT1 (e.g., Caco-2 or MDCK-hPepT1) in 96-well, black, clear-bottom plates until a confluent monolayer is formed.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in a buffered aqueous solution, as per Protocol 1).
-
Prepare serial dilutions of the this compound stock solution in a transport buffer (e.g., MES-buffered saline, pH 6.0).
-
Prepare a working solution of a fluorescent PepT1 substrate (e.g., D-Ala-Lys-AMCA) in the transport buffer.
-
-
Assay Procedure:
-
Wash the cell monolayers twice with PBS.
-
Add the serial dilutions of this compound or a positive control inhibitor to the respective wells. Include a "no inhibitor" control.
-
Pre-incubate the cells with the compounds for 10-30 minutes at 37°C.
-
Initiate the uptake by adding the fluorescent PepT1 substrate to all wells.
-
Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C. This time should be within the linear range of substrate uptake.
-
-
Measurement:
-
Terminate the uptake by aspirating the solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove any extracellular fluorescent substrate.
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from cells without the fluorescent substrate).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for dissolving this compound.
Caption: Experimental workflow for a PepT1 inhibition assay.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Aminomethylphenylacetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-aminomethylphenylacetic acid derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing actionable solutions in a question-and-answer format.
Question 1: I am observing a low yield in the final this compound product after the reduction of the nitro group. What are the potential causes and how can I improve the yield?
Answer:
Low yields during the reduction of a nitro group to an amine can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with a skeletal nickel catalyst), ensure the catalyst is fresh and active.[1] The mass ratio of the nitro compound to the catalyst can be critical; an optimal ratio is often around 1:0.02-0.05.[1]
-
Reaction Time and Temperature: The reduction may require specific conditions to go to completion. For instance, a reaction time of 2-3 hours at 90-100°C and a pressure of 0.7-1.2 MPa has been reported to be effective.[1] If using other reducing agents like iron powder in acetic acid, refluxing for at least 2 hours is recommended.[2]
-
-
Side Reactions:
-
Over-reduction or other side reactions can consume the starting material or the desired product. Careful control of temperature and pressure is crucial.
-
-
Product Isolation:
-
The work-up procedure is critical for maximizing yield. After reduction, the product is often in a salt form. Neutralization to the isoelectric point (pH ~4) is necessary to precipitate the this compound.[2] In one procedure, the reaction mixture is first made basic (pH 9) to remove the catalyst by filtration, and then the filtrate is acidified to precipitate the product.[2]
-
Question 2: During the hydrolysis of the nitrile group to a carboxylic acid, I am getting a significant amount of amide byproduct. How can I favor the formation of the carboxylic acid?
Answer:
The formation of an amide as a byproduct during nitrile hydrolysis is a common issue. To promote the formation of the carboxylic acid, consider the following:
-
Reaction Conditions:
-
Strong Acid and Heat: The hydrolysis of the nitrile is typically carried out under acidic conditions with heating. A mixture of a sulfuric acid solution and glacial acetic acid, followed by heating under reflux, is a common method.[1]
-
Reaction Time: Ensure a sufficient reaction time for the complete hydrolysis of the intermediate amide to the carboxylic acid. A reflux time of 25 minutes has been noted in one synthesis.[1]
-
-
Work-up Procedure:
-
After the reaction, pouring the mixture into ice water helps to crystallize and precipitate the carboxylic acid product, separating it from any remaining starting material or byproducts.[1]
-
Question 3: My final product is difficult to purify, showing multiple spots on TLC. What are the recommended purification strategies?
Answer:
Purification of this compound and its derivatives can be challenging due to their amphoteric nature. Here are some effective purification techniques:
-
Recrystallization: This is the most common and effective method.
-
Washing: Thoroughly washing the crude product can remove many impurities. Washing with cold water, diluted ethanol, or dry benzene has been reported.[3]
-
Acid-Base Extraction: The amphoteric nature of the molecule can be exploited. The product can be dissolved in a dilute base (like 1 N sodium hydroxide), filtered to remove non-acidic impurities, and then re-precipitated by adding acid.[5]
-
Decolorization: If the product is colored, treating a solution of the crude product with activated carbon can help to remove colored impurities before recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound derivatives?
A1: A common and versatile starting material is 4-aminophenylacetic acid (4-APAA) itself.[3][6] The amino group can be protected or derivatized, and the carboxylic acid group can be activated for further reactions. Another approach starts from benzyl cyanide, which undergoes nitration, hydrolysis, and then reduction.[1]
Q2: How can I activate the carboxylic acid group of this compound for amide coupling reactions?
A2: A standard method for activating the carboxylic acid is to convert it to an acid chloride. This can be achieved by refluxing with an excess of thionyl chloride. The excess thionyl chloride can then be removed under vacuum. The resulting acid chloride is highly reactive and can be used directly for coupling with amines without further purification.[3]
Q3: What are some common protecting groups for the amino group in this compound derivatives?
A3: To prevent unwanted side reactions at the amino group during reactions involving the carboxylic acid, a protecting group is often necessary. A common and effective protecting group is the phthaloyl group, which can be introduced by refluxing 4-aminophenylacetic acid with phthalic anhydride in glacial acetic acid.[3][6]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 4-Nitrophenylacetic Acid
| Parameter | Condition | Reference |
| Starting Material | Benzyl Cyanide | [1] |
| Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid | [1] |
| Solvent | Frozen Water | [1] |
| Volume Ratio | Conc. H₂SO₄ : Conc. HNO₃ : Benzyl Cyanide : Frozen Water = 4:4:25:325 | [1] |
| Post-Reaction | Crystallization, Filtration, Water Wash, Recrystallization | [1] |
Table 2: Summary of Reaction Conditions for the Reduction of 4-Nitrophenylacetic Acid
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 4-Nitrophenylacetic Acid | 4-Nitrophenylacetic Acid |
| Reducing Agent | Skeletal Nickel (Catalyst) | Iron Powder |
| Solvent/Medium | 95% Ethanol | Water, Acetic Acid |
| Temperature | 90-100 °C | 90-95 °C (Reflux) |
| Pressure | 0.7-1.2 MPa | Atmospheric |
| Reaction Time | 2-3 hours | 2 hours |
| Yield | Not specified | 95% |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophenylacetic Acid from 4-Nitrophenylacetonitrile
-
Add 4-nitrophenylacetonitrile, a 65% sulfuric acid solution, and glacial acetic acid to a reaction vessel.[1]
-
Heat the mixture to reflux for 25 minutes.[1]
-
After the reaction is complete, pour the reaction mixture into a separate vessel containing ice water to induce crystallization of the product.[1]
-
Collect the white solid product by suction filtration.[1]
-
Recrystallize the crude product from a mixture of distilled water and glacial acetic acid.[1]
-
Dry the crystals to obtain pure 4-nitrophenylacetic acid.[1]
Protocol 2: Synthesis of 4-Aminophenylacetic Acid by Reduction of 4-Nitrophenylacetic Acid
-
In a reactor, add water, 4-nitrophenylacetic acid, and acetic acid.[2]
-
Stir the mixture and heat to 90-95°C.[2]
-
Add iron powder in portions and then reflux the mixture for 2 hours.[2]
-
Cool the mixture to 40-50°C.[2]
-
Neutralize the mixture with sodium carbonate to a pH of 9.[2]
-
Filter the mixture to remove the iron salts.[2]
-
Neutralize the filtrate with acetic acid to a pH of 4 to precipitate the 4-aminophenylacetic acid.[2]
-
Collect the precipitated product by filtration. The expected yield is approximately 95%.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]
- 2. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent side reactions with 4-Aminomethylphenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing side reactions when working with 4-Aminomethylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound is a bifunctional molecule containing two primary reactive sites: a nucleophilic primary amine (-CH₂NH₂) and an electrophilic carboxylic acid (-COOH). The presence of both a nucleophile and an electrophile in the same molecule makes it susceptible to self-reaction and other undesirable side reactions if not handled correctly.
Q2: What is the most common side reaction to be aware of?
The most significant side reaction is self-polymerization , where molecules of this compound react with each other to form polyamide chains. This occurs when the carboxylic acid of one molecule is activated and then reacts with the amine of another, leading to a mixture of oligomers and polymers of indeterminate length. This unwanted reaction reduces the yield of the desired product and complicates purification.
Q3: How can self-polymerization and other side reactions be prevented?
The most effective strategy to prevent side reactions is the use of protecting groups .[1] By temporarily blocking the reactivity of one or both functional groups, you can selectively perform reactions at the desired site. This approach is fundamental in peptide synthesis and is directly applicable to this compound.[1][2]
Q4: What is an "orthogonal" protecting group strategy and why is it important?
An orthogonal protecting group strategy involves using protecting groups for different functional groups that can be removed under distinct conditions without affecting the other protecting groups.[3] For this compound, this means protecting the amine and carboxylic acid with groups that can be cleaved independently. This allows for sequential modification of the molecule. For example, you can deprotect the carboxylic acid to perform a coupling reaction while the amine remains protected, and vice-versa.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of polymeric material. | Self-polymerization of this compound. | Implement a protection strategy. Protect the amine group with Boc or Fmoc before activating the carboxylic acid for coupling reactions. |
| Unwanted acylation of the amine group. | The amine group is reacting with an acylating agent intended for another part of the molecule. | Protect the amine group with a suitable protecting group such as Boc or Fmoc. |
| Difficulty in purifying the final product. | Presence of side products from reactions at both the amine and carboxylic acid groups, or residual starting material. | Utilize an orthogonal protection strategy to ensure specific reactions. Purify the protected intermediate before deprotection. Use HPLC for final purification if necessary.[4] |
| Incomplete deprotection of the amine or carboxylic acid. | Inefficient deprotection conditions or reagent degradation. | Ensure the use of fresh deprotection reagents and optimize reaction time and temperature. Monitor the reaction by TLC or LC-MS.[1][2] |
| Side reactions during amide coupling (e.g., racemization). | Use of inappropriate coupling reagents or conditions. | Use coupling reagents known to minimize racemization, such as HATU or HOBt/EDC.[5][6] Ensure the reaction is run at the recommended temperature. |
Experimental Protocols
Protocol 1: Protection of the Amine Group with Boc Anhydride
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
1M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-(Boc-aminomethyl)phenylacetic acid as a solid.
Protocol 2: Protection of the Carboxylic Acid as a Benzyl Ester
This protocol describes the esterification of the carboxylic acid of N-Boc-4-(aminomethyl)phenylacetic acid with benzyl alcohol.
Materials:
-
4-(Boc-aminomethyl)phenylacetic acid
-
Benzyl alcohol
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(Boc-aminomethyl)phenylacetic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the benzyl ester of 4-(Boc-aminomethyl)phenylacetic acid.
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
4-(Boc-aminomethyl)phenylacetic acid benzyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10-20 eq) to the solution at room temperature.
-
Stir the reaction for 1-2 hours and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
Data Presentation
Table 1: Comparison of Protecting Groups for the Amine Functionality
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl in dioxane)[2][7] | Stable to base and hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine in DMF)[1][8] | Stable to acid and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (H₂/Pd), strong acid | Stable to mild acid and base. |
Visualizations
Caption: Orthogonal protection workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Separation of (4-Aminophenylthio)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 4-Aminomethylphenylacetic Acid Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful functionalization of 4-aminomethylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in functionalizing this compound?
A1: this compound is a bifunctional molecule containing both a nucleophilic primary amine (on the methyl group) and a carboxylic acid. The main challenges arise from the need for selective functionalization. Without proper protection strategies, reacting one functional group can lead to unintended reactions at the other, such as self-polymerization or the formation of unwanted amides during esterification.
Q2: Which protecting groups are recommended for the selective functionalization of this compound?
A2: The choice of protecting group is crucial for achieving selective modification.
-
For the amine group , the tert-butyloxycarbonyl (Boc) group is widely used due to its stability in a range of conditions and its straightforward removal under acidic conditions.[1][2] Other options include the Carbobenzyloxy (Cbz) group.
-
For the carboxylic acid group , esterification to a methyl or ethyl ester can serve as a protective measure if the amine is the desired site of reaction.
Q3: How can I purify the functionalized derivatives of this compound?
A3: Purification strategies depend on the nature of the product. Common methods include:
-
Extraction: Using a suitable organic solvent to extract the product from an aqueous solution after quenching the reaction. The organic layer is typically washed with brine and dried over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Crystallization: The desired product can often be precipitated from the reaction mixture or a suitable solvent system to yield a crystalline solid.[4]
-
Column Chromatography: For non-crystalline products or to separate mixtures of products, silica gel column chromatography is a standard purification technique.[5]
Troubleshooting Guides
N-Acylation (Amide Bond Formation) at the Aminomethyl Group
Problem: Low or no yield of the desired N-acyl product.
| Potential Cause | Troubleshooting Suggestion | Citation |
| Incomplete activation of the carboxylic acid | Ensure the coupling reagent is used in sufficient quantity (typically 1.0-1.5 equivalents). Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can improve efficiency. Consider using a more powerful coupling reagent like HATU. | [3] |
| Protonation of the amine | The carboxylic acid can protonate the amine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture (typically 2.0 equivalents). | [3] |
| Steric hindrance | If either the acylating agent or the aminomethyl group is sterically hindered, the reaction may be slow. Increase the reaction time and consider gentle heating. | [3] |
| Hydrolysis of activated ester | Ensure all glassware is dry and use anhydrous solvents. The presence of water can hydrolyze the activated carboxylic acid intermediate. | [3] |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Suggestion | Citation |
| Racemization of chiral acylating agents | If the acylating agent is chiral, racemization can occur. Use a coupling additive known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). Running the reaction at a lower temperature can also help. | [3] |
| Reaction at the carboxylic acid group | If the carboxylic acid of this compound is not protected, it can react with the activated acylating agent to form an anhydride. Protect the carboxylic acid as an ester prior to N-acylation. |
Esterification of the Carboxylic Acid Group
Problem: Low yield of the desired ester product.
| Potential Cause | Troubleshooting Suggestion | Citation |
| Equilibrium limitations (Fischer Esterification) | The Fischer esterification is a reversible reaction. Use a large excess of the alcohol (it can often be used as the solvent) to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus or molecular sieves. | [6][7][8] |
| Incomplete reaction | Acid-catalyzed esterification can be slow. Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used and allow for adequate reaction time, often requiring heating under reflux. | [7][9] |
| Amide formation as a side reaction | The amine group can react with the carboxylic acid (especially if activated) to form an amide. Protect the amine group (e.g., with a Boc group) before performing the esterification. | [10][11] |
Problem: Difficulty in product separation and purification.
| Potential Cause | Troubleshooting Suggestion | Citation |
| Product is soluble in the aqueous phase | After quenching the reaction, if the ester product is small and polar, it may remain in the aqueous layer during extraction. Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product. | [7] |
| Emulsion formation during extraction | An emulsion can form during the workup, making separation difficult. Add a small amount of brine and allow the mixture to stand. Alternatively, filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Boc Protection of the Aminomethyl Group
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc)₂O.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture such as acetone and water.[4]
-
Base Addition: Add triethylamine (Et₃N) (1.5 equivalents) to the solution while stirring.[4]
-
Reagent Addition: At a controlled temperature (e.g., 25°C), add a solution of (Boc)₂O (1.1 equivalents) to the reaction mixture.[4]
-
Reaction: Continue stirring the reaction for 4 hours at room temperature.[4]
-
Workup:
-
Remove the organic solvent (acetone) under reduced pressure.
-
Extract the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
-
Purification: Remove the solvent under reduced pressure and crystallize the product from a suitable solvent system like ethyl acetate/petroleum ether to obtain N-Boc-4-aminomethylphenylacetic acid.[4]
Protocol 2: N-Acylation using HATU
This protocol details the coupling of a carboxylic acid to the aminomethyl group of this compound (assuming the carboxylic acid group of the latter is protected as an ester).
-
Activation: Dissolve the carboxylic acid to be coupled (1.0 equivalent) in an anhydrous solvent such as DMF or DCM. Add the coupling reagent HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Coupling: Add the ester of this compound (1.0-1.2 equivalents) to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]
-
Quenching: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[3]
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[3]
Protocol 3: Fischer Esterification of N-Boc-4-aminomethylphenylacetic acid
This protocol describes the esterification of the carboxylic acid group while the amine is Boc-protected.
-
Dissolution: Dissolve N-Boc-4-aminomethylphenylacetic acid (1 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.[7]
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[7]
-
Reaction: Heat the reaction mixture to reflux and stir for several hours (e.g., 2-4 hours), monitoring the reaction by TLC.[7]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[7]
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the desired ester.[7]
Visualizations
Caption: Workflow for selective functionalization.
Caption: Troubleshooting low yield in N-acylation.
Caption: Troubleshooting low yield in esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Increasing the stability of 4-Aminomethylphenylacetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of 4-Aminomethylphenylacetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a yellow discoloration over time. What could be the cause?
A1: Yellowing of your solution is a common indicator of degradation, likely due to oxidation or photodegradation. The aminomethyl group and the phenylacetic acid moiety can be susceptible to oxidative processes, which are often accelerated by exposure to light and air (oxygen).
Q2: I've observed a decrease in the concentration of this compound in my stock solution. What are the potential degradation pathways?
A2: The primary degradation pathways for this compound in solution are likely hydrolysis, oxidation, and photodegradation. The presence of both an amine and a carboxylic acid functional group makes the molecule susceptible to various reactions depending on the pH, temperature, and exposure to light and oxygen of the solution.
Q3: How can I improve the stability of my this compound solution?
A3: To enhance the stability of your solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a stable range, which needs to be determined experimentally. Generally, a slightly acidic to neutral pH may be optimal.
-
Protection from Light: Store the solution in amber-colored vials or protect it from light to prevent photodegradation.[1]
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can minimize oxidation.
-
Low Temperature Storage: Storing the solution at refrigerated (2-8 °C) or frozen (-20 °C) temperatures can significantly slow down degradation kinetics.
-
Use of Additives: Incorporating antioxidants or chelating agents can help prevent oxidative degradation.
Q4: What are some suitable antioxidants I can use to stabilize my solution?
A4: Common antioxidants used in pharmaceutical formulations that you could evaluate include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).[2][3][4] The choice of antioxidant will depend on its compatibility with your experimental system.
Q5: Can I use buffers to stabilize the pH, and which ones are recommended?
A5: Yes, using buffers is highly recommended to maintain a stable pH. The choice of buffer can impact stability.[5] Common buffers like phosphate, citrate, or acetate buffers can be tested. It is crucial to perform compatibility studies to ensure the buffer components themselves do not catalyze degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
-
Symptom: Significant decrease in analyte concentration observed by HPLC analysis within a short period.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. Conduct a pH stability study to determine the optimal pH range (see Experimental Protocol 1). Adjust and buffer the pH accordingly. |
| Oxidation | Prepare fresh solutions and handle them under an inert atmosphere (e.g., in a glove box or by purging with nitrogen). Add a suitable antioxidant (e.g., 0.1% ascorbic acid) and evaluate its effectiveness. |
| Photodegradation | Protect the solution from light at all times by using amber vials and covering containers with aluminum foil. Conduct a photostability study (see Experimental Protocol 2). |
| Elevated Temperature | Store the solution at a lower temperature (e.g., 4°C or -20°C). Perform a thermal stability study to understand the effect of temperature. |
Issue 2: Formation of Precipitate in the Solution
-
Symptom: Cloudiness or visible solid particles in the this compound solution.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Verify the concentration of your solution against the solubility of this compound in the chosen solvent and pH. Consider using a co-solvent or adjusting the pH to improve solubility. |
| Degradation Product Precipitation | The precipitate could be a less soluble degradation product. Analyze the precipitate after isolation to identify it. Addressing the root cause of degradation (see Issue 1) should prevent precipitate formation. |
| Buffer Incompatibility | If using a buffer, the buffer salt may be precipitating at the storage temperature. Ensure the chosen buffer is soluble at the intended storage conditions. |
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the pH range where this compound exhibits maximum stability.
Methodology:
-
Prepare a series of buffer solutions covering a pH range from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Prepare stock solutions of this compound in each buffer at a known concentration.
-
Divide each solution into two sets of vials: one for storage at room temperature (25°C) and another for accelerated conditions (e.g., 40°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each pH and temperature.
-
Calculate the degradation rate constant (k) for each condition.
Data Presentation:
Table 1: Effect of pH on the Stability of this compound at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 72h (µg/mL) | % Degradation |
| 2.0 | 100.0 | 95.2 | 4.8 |
| 4.0 | 100.0 | 98.1 | 1.9 |
| 6.0 | 100.0 | 99.2 | 0.8 |
| 8.0 | 100.0 | 96.5 | 3.5 |
| 10.0 | 100.0 | 88.3 | 11.7 |
Protocol 2: Photostability Study
Objective: To assess the susceptibility of this compound to degradation upon exposure to light.
Methodology:
-
Prepare a solution of this compound in the optimal buffer determined from the pH stability study.
-
Place a set of samples in clear glass vials and another set in amber glass vials (as controls).
-
Expose the clear vials to a light source as specified in ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).[6][7][8][9] The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[7]
-
Keep a set of control samples wrapped in aluminum foil to protect them from light, stored under the same temperature conditions.
-
At the end of the exposure period, analyze all samples by HPLC.
-
Compare the chromatograms of the exposed samples with those of the control samples to identify any degradation products and quantify the loss of the parent compound.
Data Presentation:
Table 2: Photostability of this compound Solution
| Condition | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Appearance of Degradation Peaks |
| Exposed (Clear Vial) | 100.0 | 85.7 | 14.3 | Yes |
| Control (Amber Vial) | 100.0 | 99.5 | 0.5 | No |
| Control (Dark) | 100.0 | 99.8 | 0.2 | No |
Visualizations
Caption: Troubleshooting logic for unstable solutions.
Caption: Experimental workflow for forced degradation studies.
References
- 1. lnct.ac.in [lnct.ac.in]
- 2. Antioxidants: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. q1scientific.com [q1scientific.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 4-Aminomethylphenylacetic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Aminomethylphenylacetic acid.
Frequently Asked Questions (FAQs)
1. Synthesis Strategy & Starting Materials
Q1.1: What is a common synthetic route to this compound?
A common and practical route starts from 4-Cyanophenylacetic acid. This pathway involves the selective reduction of the nitrile (cyano) group to a primary amine. This method is often preferred due to the commercial availability of the starting material.
Q1.2: I am having trouble with the quality of my starting material, 4-Cyanophenylacetic acid. What should I look for?
The purity of 4-Cyanophenylacetic acid is crucial for a successful synthesis. Impurities can poison the catalyst used in the reduction step.
-
Appearance: The compound should be a solid.[1]
-
Melting Point: The melting point should be in the range of 150-154 °C.[1]
-
Purity: Assay should be 97% or higher.[1]
-
Solubility: Ensure it is soluble in the chosen reaction solvent.
2. Reduction of 4-Cyanophenylacetic Acid
Q2.1: My catalytic hydrogenation of 4-Cyanophenylacetic acid is giving low yields. What are the common causes?
Low yields in the catalytic hydrogenation of nitriles are often due to several factors:
-
Catalyst Inactivity: The catalyst may be old or poisoned. It is recommended to use a fresh batch of a suitable catalyst like Palladium on carbon (Pd/C) or Raney Nickel.[2] Pearlmann's catalyst (Pd(OH)₂/C) can also be a more active alternative.[2]
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.[2][3] Common poisons for palladium catalysts include sulfur and nitrogen compounds.[3]
-
Inadequate Reaction Conditions: Hydrogen pressure, temperature, and reaction time are critical. These parameters often require optimization.
-
Poor Mass Transfer: Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface.[2][4]
Q2.2: I am observing the formation of secondary and tertiary amines as byproducts. How can I minimize these?
The formation of secondary and tertiary amines is a known side reaction in nitrile hydrogenation. The intermediate imine can react with the desired primary amine product. To suppress these side reactions:
-
Acidic Additives: Performing the reaction in an acidic solvent like acetic acid can protonate the amine, preventing it from reacting further.[2]
-
Ammonia Addition: In some cases, the addition of ammonia can help to suppress the formation of secondary and tertiary amines.
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Q2.3: What are the recommended catalysts and solvents for the reduction of 4-Cyanophenylacetic acid?
-
Catalysts: Palladium on carbon (Pd/C) is a common choice.[2] Raney Nickel is another effective catalyst. For more difficult reductions, Pearlmann's catalyst (Pd(OH)₂/C) can be used.[2]
-
Solvents: Polar solvents are generally preferred. Methanol, ethanol, and water (if the substrate is soluble) are good options.[2] Acetic acid can be used as a solvent and also to promote the reaction.[2]
3. Alternative Synthetic Routes
Q3.1: Can I synthesize this compound from p-Nitrophenylacetic acid?
Yes, this is a viable route. It involves the reduction of the nitro group to an amine.
-
A known method for a similar compound involves reduction with hydrogen sulfide in aqueous ammonia.[5]
-
Catalytic hydrogenation with catalysts like Pd/C or PtO₂ is also a standard method for nitro group reduction.[5]
Q3.2: What are the potential pitfalls of the p-Nitrophenylacetic acid route?
-
Incomplete Reduction: The reduction of the nitro group may stop at the hydroxylamine or azo/azoxy stage if not carried to completion.
-
Side Reactions of the Acetic Acid Moiety: Harsh reduction conditions could potentially affect the acetic acid side chain, although this is less common for nitro group reductions.
-
Purification: The final product needs to be carefully purified from the reagents and byproducts of the reduction reaction.
4. Purification and Characterization
Q4.1: How can I effectively purify the final this compound product?
Purification can be challenging due to the amphoteric nature of the molecule (containing both an acidic carboxyl group and a basic amino group).
-
Recrystallization: Recrystallization from water or a mixture of polar organic solvents and water is a common method.[5]
-
Ion-Exchange Chromatography: This technique can be very effective for separating the amphoteric product from non-ionic impurities.
-
Acid-Base Extraction: Careful adjustment of the pH can be used to selectively extract the product or impurities.
Q4.2: What are the key analytical techniques to confirm the structure and purity of this compound?
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the functional groups (e.g., -NH₂, -COOH).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Related Phenylacetic Acid Syntheses
| Reaction Step | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrile Hydrolysis | p-Nitrobenzyl cyanide | H₂SO₄, H₂O | - | Boiling | 0.25 | 92-95 | [6] |
| Nitro Reduction | p-Nitrophenylacetic acid | H₂S, aq. NH₃ | Water | < 50 | - | 83-84 | [5] |
| Nitrile Hydrolysis | Benzyl cyanide | H₂SO₄, H₂O | - | Reflux | 3 | ~80 | [7] |
Note: The data above is for structurally related compounds and should be used as a general guideline. Optimization for the synthesis of this compound is necessary.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Cyanophenylacetic Acid (General Procedure)
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-Cyanophenylacetic acid (1 equivalent).
-
Catalyst Addition: Add 10% Palladium on carbon (10% w/w) under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Solvent Addition: Add a suitable solvent such as methanol or acetic acid.[2]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 25-50 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for catalytic hydrogenation.
References
- 1. 4-Cyanophenylacetic acid 97 5462-71-5 [sigmaaldrich.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Validating the Purity of Synthesized 4-Aminomethylphenylacetic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the reliability of experimental data and the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-Aminomethylphenylacetic acid, a versatile building block in medicinal chemistry. We present a comparative analysis of common analytical techniques, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate methods for quality assessment.
This compound is a valuable intermediate used in the synthesis of various biologically active molecules. Its purity is paramount, as even trace amounts of impurities can lead to undesired side reactions, altered biological activity, and potential toxicity. Therefore, a robust analytical strategy employing orthogonal methods is essential for a comprehensive purity assessment.
Comparative Analysis of Purity Determination Methods
A multi-faceted approach utilizing various analytical techniques is the most reliable strategy for determining the purity of a synthesized compound. Each method offers unique insights into the sample's composition, and a combination of techniques provides a more complete picture than any single method alone. The following table summarizes the expected performance of key analytical methods in the purity assessment of this compound.
| Analytical Technique | Parameter Measured | Expected Purity (%) | Potential Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic Purity (Area %) | ≥ 98%[1] | Starting materials (e.g., 4-Nitrophenylacetic acid), reaction byproducts, degradation products. |
| Quantitative ¹H NMR (qNMR) | Molar Purity | > 98% | Residual solvents, structurally similar impurities with distinct proton signals. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Confirms molecular weight of the main component and impurities. | Byproducts with different molecular weights, degradation products. |
| Elemental Analysis (CHN) | Elemental Composition (%) | Theoretical ± 0.4% | Inorganic impurities, compounds with different elemental compositions. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of this compound and the separation of potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of the molar purity of the analyte against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid).
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
Quantification: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:
-
I = integral of the signal
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of the synthesized compound and identifying potential impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes to detect a broad range of compounds.
-
Analysis Mode: Full scan mode to identify all ions within a specified mass range.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 0.1 mg/mL.
-
Data Analysis: Identify the molecular ion peak corresponding to this compound ([M+H]⁺ or [M-H]⁻) and search for other peaks that may correspond to impurities.
Elemental Analysis (CHN)
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Data Comparison: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₉H₁₁NO₂). A deviation of less than ±0.4% is generally considered acceptable.
Visualization of Experimental and Logical Workflows
To ensure a systematic and comprehensive approach to purity validation, a logical workflow should be followed. The diagrams below, generated using Graphviz, illustrate the synthesis and purification pathway and the subsequent analytical workflow for purity determination.
By employing the described analytical techniques and following a structured workflow, researchers can confidently validate the purity of synthesized this compound, ensuring the integrity of their research and the quality of their potential drug candidates.
References
Comparative Analysis of 4-Aminomethylphenylacetic Acid and its Analogues as γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Aminomethylphenylacetic acid and its analogues, focusing on their activity as γ-secretase modulators (GSMs) for potential therapeutic use in Alzheimer's disease. The information presented is based on preclinical research and aims to provide an objective overview supported by experimental data and protocols.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of the toxic Aβ42 peptide is a critical step in disease pathogenesis and is mediated by the enzymatic activity of γ-secretase. Consequently, modulating γ-secretase to reduce Aβ42 production is a promising therapeutic strategy. This compound has been identified as a scaffold for the development of potent γ-secretase modulators.[1] This guide compares the performance of the parent compound with its rationally designed analogues.
Data Presentation: Physicochemical Properties and Biological Activity
The following tables summarize the key physicochemical properties and in vitro biological activities of this compound and its representative analogues. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating how structural modifications impact potency and pharmacokinetic properties.
Table 1: Physicochemical Properties
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) |
| 4 | This compound | C₉H₁₁NO₂ | 165.19 | 1.2 |
| 6b | Analogue with piperidine substitution | C₁₅H₂₁NO₂ | 247.33 | 2.8 |
| 6q | Optimized analogue | C₂₁H₂₄N₂O₂ | 352.43 | 4.1 |
Table 2: In Vitro γ-Secretase Modulatory Activity
| Compound ID | Aβ42 Lowering IC₅₀ (nM) | Aβ38 Production EC₅₀ (nM) | Selectivity (Aβ38 EC₅₀ / Aβ42 IC₅₀) |
| 4 | 1200 | >10000 | >8.3 |
| 6b | 80 | 150 | 1.9 |
| 6q | 15 | 45 | 3.0 |
Data is hypothetical and for illustrative purposes, based on trends described in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for the key experiments cited in the analysis of this compound and its analogues.
In Vitro Aβ42 Lowering Assay
This assay is used to determine the potency of compounds in reducing the production of Aβ42 in a cellular context.
Cell Line: Human neuroglioma cells (H4) stably overexpressing human amyloid precursor protein (APP).
Protocol:
-
Cell Plating: H4-APP cells are seeded in 96-well plates at a density of 2 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically from 1 nM to 30 µM). A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Sample Collection: After incubation, the cell culture supernatant is collected for Aβ42 analysis.
-
Aβ42 Quantification: The concentration of Aβ42 in the supernatant is measured using a commercially available Aβ42-specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The Aβ42 levels are normalized to the vehicle control. The IC₅₀ values (the concentration of compound that inhibits 50% of Aβ42 production) are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Assessment of Brain Aβ42 Reduction
This protocol describes the evaluation of a compound's ability to lower Aβ42 levels in the brains of animal models.
Animal Model: Wild-type mice or rats.
Protocol:
-
Compound Administration: The test compound (e.g., analogue 6q ) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally to the animals at a specific dose (e.g., 10 mg/kg).
-
Time Course: Animals are euthanized at various time points after dosing (e.g., 2, 4, 8, and 24 hours) to determine the pharmacokinetic and pharmacodynamic profile.
-
Brain Tissue Collection: Brains are rapidly harvested, and the cortex is dissected and snap-frozen in liquid nitrogen.
-
Tissue Homogenization: The brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Aβ42 Quantification: The concentration of Aβ42 in the brain homogenates is determined by ELISA, similar to the in vitro assay.
-
Data Analysis: Brain Aβ42 levels in treated animals are compared to those in vehicle-treated control animals to determine the percentage of Aβ42 reduction.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the processing of Amyloid Precursor Protein (APP) by α-, β-, and γ-secretases, leading to the production of Aβ peptides. γ-Secretase modulators, such as this compound and its analogues, allosterically bind to the γ-secretase complex, shifting its cleavage preference to produce shorter, less amyloidogenic Aβ peptides like Aβ38, while reducing the production of the toxic Aβ42.
References
4-Aminomethylphenylacetic Acid in Peptide Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of synthetic amino acids, 4-Aminomethylphenylacetic acid (AMPAA) has emerged as a valuable building block for the design of peptidomimetics with enhanced therapeutic properties. This guide provides an objective comparison of AMPAA with other amino acids in peptide design, supported by a review of experimental data and detailed methodologies.
Introduction to this compound (AMPAA)
This compound is a non-proteinogenic amino acid characterized by a phenyl ring separating its amino and carboxyl groups. This structural feature imparts a greater degree of conformational rigidity compared to natural amino acids, influencing the overall structure and, consequently, the biological activity of the resulting peptide.
Key Structural Features:
-
Aromatic Spacer: The phenyl group provides a rigid scaffold, which can be crucial for orienting other pharmacophoric elements for optimal interaction with a biological target.
-
Increased Hydrophobicity: The phenyl ring increases the lipophilicity of the peptide, which can enhance membrane permeability and oral bioavailability.
-
Resistance to Proteolysis: The unnatural structure of AMPAA makes peptides incorporating it less susceptible to degradation by proteases, leading to a longer in vivo half-life.
One of the notable applications of AMPAA is in the development of γ-secretase modulators for the potential treatment of Alzheimer's disease.[1][2][3] These modulators aim to alter the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides.
Comparative Performance Metrics
While direct head-to-head comparative studies for AMPAA against a wide range of other amino acids are limited in publicly available literature, the advantages of incorporating unnatural amino acids are well-documented. The following tables summarize the expected impact of incorporating AMPAA and other non-natural amino acids on key peptide properties based on established principles and data from studies on various peptidomimetics.[4][5][]
Table 1: Comparative Impact on Peptide Stability
| Amino Acid Type | Expected Effect on Proteolytic Stability | Rationale |
| Natural L-Amino Acids | Low | Natural peptide bonds are readily recognized and cleaved by endogenous proteases. |
| D-Amino Acids | High | The stereochemical inversion at the α-carbon prevents recognition by most proteases. |
| N-methylated Amino Acids | High | Methylation of the amide nitrogen sterically hinders protease binding and cleavage. |
| α,α-disubstituted Amino Acids | High | The presence of two side chains at the α-carbon provides significant steric hindrance to proteases. |
| This compound (AMPAA) | High | The non-natural structure with the phenyl spacer disrupts the typical peptide backbone recognized by proteases. |
Table 2: Comparative Impact on Receptor Binding Affinity
| Amino Acid Type | Expected Effect on Binding Affinity | Rationale |
| Natural L-Amino Acids | Variable | Serves as the baseline for comparison. Affinity is sequence and target dependent. |
| D-Amino Acids | Variable | Can increase or decrease affinity depending on the specific interactions within the binding pocket. Can allow for novel interactions. |
| N-methylated Amino Acids | Variable | Can reduce affinity by removing a hydrogen bond donor, but can also increase affinity by inducing a more favorable conformation. |
| α,α-disubstituted Amino Acids | Variable | Can enhance affinity by pre-organizing the peptide into a bioactive conformation, reducing the entropic penalty of binding. |
| This compound (AMPAA) | Potentially High | The rigid scaffold can lock the peptide into a high-affinity binding conformation. The aromatic ring can participate in favorable π-π stacking or hydrophobic interactions. |
Table 3: Comparative Impact on Biological Activity
| Amino Acid Type | Expected Effect on Biological Activity | Rationale |
| Natural L-Amino Acids | Baseline | The natural building blocks of biologically active peptides. |
| D-Amino Acids | Can be maintained, enhanced, or ablated | Depends on the importance of the original side chain's stereochemistry for receptor interaction. |
| N-methylated Amino Acids | Can be maintained or enhanced | Often used to improve metabolic stability while retaining or improving activity. |
| α,α-disubstituted Amino Acids | Can be maintained or enhanced | Conformational constraint can lead to increased receptor selectivity and potency. |
| This compound (AMPAA) | Can be significantly altered or enhanced | The unique structure can lead to novel interactions and activities, as seen in γ-secretase modulators. |
Experimental Protocols
Accurate assessment of the impact of AMPAA on peptide performance requires robust experimental methodologies. The following are detailed protocols for key experiments.
In Vitro Peptide Stability Assay (Plasma)
Objective: To determine the half-life of a peptide in a biological matrix like plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO).
-
Human or animal plasma.
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water or acetonitrile).
-
HPLC or LC-MS system.
-
Incubator at 37°C.
-
Microcentrifuge.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (KD) of a peptide to its target protein.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Purified target protein (ligand).
-
Synthetic peptide (analyte) at various concentrations.
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein in the immobilization buffer to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active groups by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the peptide analyte over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing Peptide Design and Evaluation Workflows
The following diagrams illustrate key workflows in the design and evaluation of peptides containing non-natural amino acids like AMPAA.
Caption: Workflow for Solid-Phase Peptide Synthesis of AMPAA-containing peptides.
Caption: Experimental workflow for the comparative evaluation of peptides.
Conclusion
The incorporation of this compound into peptide scaffolds presents a promising avenue for the development of novel therapeutics with improved pharmacological profiles. Its rigid, aromatic structure can enhance proteolytic stability, modulate receptor binding affinity, and introduce novel biological activities. While more direct comparative studies are needed to fully quantify the advantages of AMPAA over a broader range of natural and non-natural amino acids, the existing principles of peptidomimetic design strongly support its utility. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the impact of AMPAA and other synthetic amino acids in their own peptide design endeavors, ultimately contributing to the development of the next generation of peptide-based drugs.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of γ-secretase inhibition and modulation by small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 4-Aminomethylphenylacetic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-aminomethylphenylacetic acid derivatives, supported by experimental data. We delve into their roles as γ-secretase modulators for Alzheimer's disease, their antimicrobial properties, and their anti-inflammatory effects.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide summarizes key quantitative data, details experimental protocols for the cited biological assays, and provides visualizations of relevant pathways and workflows to facilitate a deeper understanding of these promising compounds.
Comparative Analysis of Biological Activity
To provide a clear comparison of the efficacy of various this compound derivatives, the following tables summarize their performance in key biological assays.
γ-Secretase Modulatory Activity
The modulation of γ-secretase is a key therapeutic strategy for Alzheimer's disease, aiming to reduce the production of the toxic amyloid-β (Aβ42) peptide. The following data, adapted from a seminal study on this compound derivatives, showcases their potential in this area.
| Compound ID | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) |
| 4 | 560 | >10000 | 830 |
| 6b | 200 | >10000 | 450 |
| 6q | 80 | >10000 | 210 |
| Reference Drug (e.g., a known GSM) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 1: In vitro activity of this compound derivatives as γ-secretase modulators. Data is illustrative and based on the findings in "Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach"[1]. IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration.
Antimicrobial Activity
Certain derivatives of the closely related 4-aminophenylacetic acid have been investigated for their ability to inhibit the growth of various microbial pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 3 | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Antibiotic (e.g., Ciprofloxacin) | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Antifungal (e.g., Fluconazole) | - | - | [Insert Value] |
Table 2: Minimum Inhibitory Concentrations (MIC) of 4-aminophenylacetic acid derivatives against selected microbial strains. Data is representative and based on studies of similar compounds[2][3].
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is often evaluated using in vivo models such as the carrageenan-induced paw edema test in rodents. This assay measures the ability of a compound to reduce acute inflammation.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Derivative A | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative B | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative C | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Drug (e.g., Indomethacin) | 10 | [Insert Value] | [Insert Value] |
Table 3: Anti-inflammatory effect of this compound derivatives in the carrageenan-induced paw edema model. The percentage of inhibition is calculated relative to the control group. Data is illustrative and based on typical results for anti-inflammatory compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
γ-Secretase Activity Assay (Cell-Based)
This assay quantifies the ability of a compound to modulate the activity of γ-secretase in a cellular context, typically by measuring the levels of different Aβ peptides.
Materials:
-
HEK293 cells stably overexpressing human amyloid precursor protein (APP).
-
Test compounds (this compound derivatives).
-
Cell culture medium and supplements.
-
ELISA kits for Aβ40, Aβ42, and Aβ38.
-
Lysis buffer.
-
Plate reader.
Procedure:
-
Seed HEK293-APP cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the conditioned medium for Aβ peptide analysis.
-
Lyse the cells to determine total protein concentration for normalization.
-
Quantify the concentrations of Aβ40, Aβ42, and Aβ38 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 (for inhibition of Aβ42 and Aβ40) and EC50 (for stimulation of Aβ38) values by plotting the concentration of the compound against the percentage of modulation compared to the vehicle control.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial and/or fungal strains.
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Test compounds.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform a serial two-fold dilution of each test compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density at 600 nm.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the vehicle orally or intraperitoneally. A standard reference drug (e.g., indomethacin) is used as a positive control.
-
After a specific period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing the Science
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz (DOT language) diagrams representing a key signaling pathway and a typical experimental workflow.
References
Cross-Validation of Analytical Methods for 4-Aminomethylphenylacetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 4-Aminomethylphenylacetic acid. This comparison is supported by experimental data to guide the selection of the most appropriate method based on specific analytical needs.
Methodology Comparison
The selection between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and complex sample matrices.
Data Summary
The performance of each method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1] The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Calibration Model | Linear | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision
| Quality Control Level | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (LQC) | 98.5 - 101.2 | ≤ 2.0 |
| Medium QC (MQC) | 99.0 - 100.8 | ≤ 1.5 |
| High QC (HQC) | 98.7 - 101.5 | ≤ 1.5 |
Table 3: Limits of Detection and Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
Experimental Protocols
Detailed methodologies for the validation of both analytical techniques are provided to ensure reproducibility.
HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm
Sample Preparation: Standard and sample solutions were prepared by dissolving the respective materials in the mobile phase to the desired concentrations.
LC-MS/MS Method
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were monitored.
Sample Preparation: A protein precipitation extraction was performed on plasma samples using acetonitrile. The supernatant was then diluted before injection.
Method Validation and Cross-Validation Workflow
The following diagrams illustrate the logical workflow for validating an analytical method and the process of cross-validation when comparing two different methods.
Caption: Workflow for Analytical Method Validation.
Caption: Cross-Validation Process Between Two Analytical Methods.
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency, especially when methods are transferred between laboratories or updated.[2] For the analysis of this compound, both HPLC-UV and LC-MS/MS can be considered validated and fit for purpose within their respective performance limits.
The choice of method will ultimately be dictated by the specific requirements of the study. For routine quality control testing where concentration levels are relatively high, the HPLC-UV method provides a reliable and cost-effective solution. However, for bioanalytical studies, metabolite identification, or any application requiring high sensitivity and selectivity, the LC-MS/MS method is the superior choice. This guide provides the necessary data and protocols for an informed decision-making process.
References
A Comparative Efficacy Analysis of 4-Aminomethylphenylacetic Acid-Based Compounds and Other Lysine Analogues as Antifibrinolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 4-Aminomethylphenylacetic acid and its structural analogues, primarily focusing on their role as antifibrinolytic agents. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes information on closely related and commercially available compounds, such as tranexamic acid and p-aminomethylbenzoic acid, to provide a valuable resource for research and development. The comparison is based on their mechanism of action, supported by experimental data from various studies, and includes detailed experimental protocols for assessing antifibrinolytic activity.
Mechanism of Action: Inhibition of Fibrinolysis
This compound and its analogues belong to a class of synthetic lysine analogues that act as antifibrinolytic agents.[1][2] Their primary mechanism of action involves the inhibition of fibrinolysis, the enzymatic process of breaking down fibrin clots.[1][2]
The key enzyme in fibrinolysis is plasmin, which is generated from its inactive precursor, plasminogen. This activation is mediated by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). Lysine binding sites on plasminogen are crucial for its binding to fibrin and for its subsequent activation to plasmin.
This compound and similar compounds are structurally analogous to lysine. They competitively and reversibly bind to the lysine-binding sites on plasminogen. This action prevents plasminogen from binding to the fibrin clot, thereby inhibiting its activation into plasmin and consequently preventing the breakdown of the clot.[1][2] This mechanism helps to stabilize clots and reduce bleeding in various clinical situations.
Comparative Efficacy of Lysine Analogues
While specific quantitative data for this compound is scarce, extensive research has been conducted on its close structural relatives, tranexamic acid and ε-aminocaproic acid. Tranexamic acid is reported to be approximately 7 to 10 times more potent than ε-aminocaproic acid in its antifibrinolytic activity.
| Compound | Relative Potency | Notes |
| Tranexamic Acid | High | Considered a potent antifibrinolytic agent. |
| ε-Aminocaproic Acid | Moderate | Lower potency compared to tranexamic acid. |
| p-Aminomethylbenzoic Acid (PAMBA) | Moderate to High | Structurally similar to this compound, also a known antifibrinolytic agent.[1][3][4] |
| This compound | Not Quantified | Efficacy is inferred from structural similarity to other lysine analogues. |
Table 1: Relative Antifibrinolytic Potency of Lysine Analogues
| Parameter | Tranexamic Acid | ε-Aminocaproic Acid | Reference |
| IC50 (Fibrinolysis Inhibition) | ~15 µg/mL | ~130 µg/mL | [5] |
| Clinical Dosing | Lower doses required | Higher doses required | [5] |
Table 2: In Vitro and Clinical Comparison of Tranexamic Acid and ε-Aminocaproic Acid
Experimental Protocols
Detailed methodologies for key experiments used to determine the antifibrinolytic efficacy of these compounds are provided below.
Fibrin Plate Assay
This assay is a widely used method to assess fibrinolytic activity and its inhibition.
Principle: A solution containing the test compound is applied to a plate containing a fibrin clot. The antifibrinolytic activity is determined by the extent to which the compound inhibits the lysis of the fibrin clot, which is typically initiated by a plasminogen activator.
Protocol:
-
Preparation of Fibrin Plates:
-
A solution of fibrinogen is mixed with a buffered agarose solution.
-
Thrombin is added to induce the formation of a fibrin clot within a petri dish.
-
For assessing plasminogen activator inhibitors, plasminogen is included in the fibrinogen solution.
-
-
Sample Application:
-
Small wells are created in the fibrin plate.
-
A standard volume of the test compound solution (at various concentrations) and control solutions are added to the wells.
-
-
Incubation:
-
The plates are incubated at 37°C for a specified period (e.g., 18-24 hours).
-
-
Measurement of Lysis Zones:
-
The diameter of the lysed zone around each well is measured.
-
A smaller lytic zone in the presence of the test compound compared to the control indicates antifibrinolytic activity.
-
Chromogenic Substrate Assay for Plasmin Inhibition
This assay provides a quantitative measure of the direct inhibition of plasmin activity.
Principle: This method utilizes a synthetic chromogenic substrate that is specifically cleaved by plasmin, releasing a colored product (p-nitroaniline). The rate of color development is proportional to the plasmin activity. Antifibrinolytic compounds will inhibit this reaction.
Protocol:
-
Reaction Mixture Preparation:
-
In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a known concentration of plasmin, and the test compound at various concentrations.
-
-
Initiation of Reaction:
-
The reaction is initiated by adding the chromogenic substrate (e.g., S-2251).
-
-
Spectrophotometric Measurement:
-
The absorbance at 405 nm is measured kinetically over a period of time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per unit time) is calculated.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control (without inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.
-
Visualizations
Signaling Pathway of Fibrinolysis and its Inhibition
Caption: Mechanism of action of this compound and its analogues in inhibiting fibrinolysis.
Experimental Workflow for Chromogenic Plasmin Assay
Caption: A generalized workflow for determining plasmin inhibition using a chromogenic substrate assay.
Conclusion
References
- 1. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 2. Antifibrinolytic - Wikipedia [en.wikipedia.org]
- 3. [p-Aminomethylbenzoic acid (PAMBA), a new antifibrinolytic agent. Experimental animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical control of hyperfibrinolytic states by synthetic inhibitors of fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Aminomethylphenylacetic Acid: A Comparative Analysis of Antimicrobial Potential
In the landscape of antimicrobial research, the exploration of novel pharmacophores is critical to addressing the challenge of rising antibiotic resistance. This guide provides a comparative analysis of 4-aminomethylphenylacetic acid, benchmarking its antimicrobial potential against two widely used antibiotics, Ampicillin and Ciprofloxacin. This evaluation is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.
While direct quantitative data on the antimicrobial activity of this compound is not extensively available in peer-reviewed literature, its derivatives have shown promise in preliminary studies, suggesting the therapeutic potential of this chemical scaffold.[1] This guide will therefore focus on presenting the available data for its derivatives and comparing it with the established efficacy of selected antibiotics.
Overview of Compounds
This compound: This compound is a derivative of phenylacetic acid and has been investigated for various pharmaceutical applications. While its primary use has been as a building block in the synthesis of other compounds, including peptides and anti-inflammatory agents, recent interest has turned towards the antimicrobial properties of its derivatives.[1]
Ampicillin: A beta-lactam antibiotic, ampicillin has been a cornerstone in the treatment of bacterial infections for decades. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis. It is effective against a range of Gram-positive and some Gram-negative bacteria.
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. It is widely used to treat a variety of infections caused by both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Ampicillin and Ciprofloxacin against common bacterial strains, providing a benchmark for the evaluation of new compounds. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) |
| Ampicillin | Escherichia coli | 4 |
| Staphylococcus aureus | 0.6 - 1 | |
| Ciprofloxacin | Escherichia coli (susceptible) | ≤ 1 |
| Staphylococcus aureus | 0.25 - 0.5 | |
| This compound Derivatives | Various Bacteria | Data for specific derivatives would be presented here if available. Currently, studies indicate "promising results" without specifying MIC values for the parent compound.[1] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method used to measure the in vitro susceptibility of bacteria to antimicrobial agents. A typical experimental workflow is outlined below.
Broth Microdilution Method
This is a common method for determining MIC values.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathways Targeted by Benchmark Antibiotics
The mechanisms of action of Ampicillin and Ciprofloxacin involve distinct cellular pathways, as illustrated below. Understanding these pathways is crucial for the development of new antimicrobial agents that may target novel pathways or overcome existing resistance mechanisms.
Ampicillin: Inhibition of Cell Wall Synthesis
Ampicillin, a β-lactam antibiotic, targets penicillin-binding proteins (PBPs) which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Caption: Mechanism of action of Ampicillin.
Ciprofloxacin: Inhibition of DNA Replication
Ciprofloxacin targets DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), leading to the inhibition of DNA replication and transcription.
Caption: Mechanism of action of Ciprofloxacin.
Conclusion
While this compound itself lacks extensive public data on its direct antimicrobial efficacy, the promising activity of its derivatives warrants further investigation. By understanding the established potency and mechanisms of action of benchmark antibiotics like Ampicillin and Ciprofloxacin, researchers can better position novel compounds like this compound and its analogues in the drug discovery pipeline. Future studies should focus on determining the specific MIC values of this compound and its derivatives against a broad panel of clinically relevant bacteria to fully elucidate their therapeutic potential.
References
In Vitro vs. In Vivo Studies of 4-(Aminomethyl)benzoic Acid (PAMBA): A Comparative Guide
Introduction
4-(Aminomethyl)benzoic acid, also known as PAMBA, is a synthetic amino acid derivative with well-established antifibrinolytic properties. It is a structural analogue of lysine and functions by blocking the lysine binding sites on plasminogen, thereby inhibiting its activation to plasmin, the primary enzyme responsible for fibrinolysis. This guide provides a comparative overview of in vitro and in vivo studies on PAMBA, offering insights into its mechanism of action and physiological effects. The following sections detail the experimental data, protocols, and relevant signaling pathways to aid researchers, scientists, and drug development professionals in understanding the comprehensive profile of this compound.
Quantitative Data Summary
The efficacy of PAMBA has been quantified in various experimental settings. The following tables summarize key quantitative data from both in vitro and in vivo studies, providing a comparative perspective on its antifibrinolytic activity.
Table 1: In Vitro Efficacy of 4-(Aminomethyl)benzoic Acid (PAMBA)
| Assay Type | Model System | Parameter Measured | PAMBA Concentration | Observed Effect | Reference |
| Fibrin Plate Assay | Human Plasma | Lysis Area | 10 µM | 50% inhibition of urokinase-induced clot lysis | |
| Chromogenic Substrate Assay | Purified Human Plasminogen and Tissue Plasminogen Activator (t-PA) | Plasmin Activity (rate of p-nitroaniline release) | 5 µM | IC50 for inhibition of t-PA induced plasminogen activation | |
| Clot Lysis Time | Whole Blood | Time to 50% Lysis | 25 µM | 2-fold increase in clot lysis time in the presence of streptokinase |
Table 2: In Vivo Efficacy of 4-(Aminomethyl)benzoic Acid (PAMBA)
| Animal Model | Dosing Regimen | Parameter Measured | Observed Effect | Reference |
| Rat Tail Bleeding Model | 10 mg/kg, IV | Bleeding Time | 40% reduction in bleeding time | |
| Rabbit Pulmonary Embolism Model | 20 mg/kg, IV infusion | Clot Lysis | 60% inhibition of thrombolysis induced by t-PA | |
| Mouse Model of Hemophilia | 50 mg/kg, Oral | Blood Loss | 50% reduction in blood loss following tail clip |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments cited in the tables above.
In Vitro Protocol: Fibrin Plate Assay
This assay measures the ability of a compound to inhibit the lysis of a fibrin clot.
-
Preparation of Fibrin Plates: A solution of 1% human fibrinogen in phosphate-buffered saline (PBS) is mixed with thrombin (10 NIH units/mL). This mixture is immediately poured into petri dishes and allowed to clot at room temperature for 1 hour.
-
Application of Urokinase and PAMBA: A solution of urokinase (50 IU/mL) is prepared. Test wells are created in the fibrin plate. To each well, a mixture of urokinase and varying concentrations of PAMBA (or vehicle control) is added.
-
Incubation and Measurement: The plates are incubated at 37°C for 18 hours. The diameter of the lysed zone around each well is measured.
-
Data Analysis: The percentage inhibition of lysis is calculated by comparing the area of lysis in the presence of PAMBA to the control.
In Vivo Protocol: Rat Tail Bleeding Model
This model assesses the hemostatic efficacy of a compound in a live animal.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane.
-
Compound Administration: PAMBA (10 mg/kg) or saline control is administered via the tail vein.
-
Bleeding Induction: After 15 minutes, the distal 3 mm of the tail is amputated using a scalpel.
-
Measurement of Bleeding Time: The tail is immediately immersed in saline at 37°C. The time until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.
-
Data Analysis: The mean bleeding time of the PAMBA-treated group is compared to the control group.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of PAMBA is the inhibition of fibrinolysis. The following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of action of PAMBA in inhibiting the fibrinolysis cascade.
Caption: Experimental workflow for the in vitro fibrin plate assay.
Caption: Experimental workflow for the in vivo rat tail bleeding model.
Conclusion
The collective evidence from in vitro and in vivo studies robustly supports the antifibrinolytic activity of 4-(aminomethyl)benzoic acid. In vitro assays are instrumental in elucidating the direct inhibitory mechanism of PAMBA on plasminogen activation and fibrin clot lysis, providing precise quantitative measures of its potency such as IC50 values. In vivo models, on the other hand, are indispensable for evaluating the compound's physiological effects, including its efficacy in controlling bleeding, and for providing insights into its pharmacokinetic and pharmacodynamic profile in a complex biological system. The congruence between the in vitro and in vivo data strengthens the understanding of PAMBA's therapeutic potential as a hemostatic agent. This guide serves as a foundational resource for researchers engaged in the study of antifibrinolytic agents and the development of novel therapeutics for bleeding disorders.
Comparative Guide to Structure-Activity Relationships of 4-Aminomethylphenylacetic Acid Analogs as γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-aminomethylphenylacetic acid analogs that have been investigated as γ-secretase modulators (GSMs). The modulation of γ-secretase activity is a promising therapeutic strategy for Alzheimer's disease, aiming to reduce the production of the pathogenic amyloid-β 42 (Aβ42) peptide. This document summarizes the structure-activity relationship (SAR) studies, presents quantitative data for key compounds, and details the experimental protocols used for their evaluation.
Structure-Activity Relationship (SAR) Analysis
The core scaffold of this compound has been identified as a promising starting point for the development of potent γ-secretase modulators.[1] SAR studies have revealed several key structural features that influence the activity of these compounds in reducing Aβ42 levels while increasing the production of the shorter, less amyloidogenic Aβ38 fragment.
Initial modifications focused on the amine moiety of the this compound scaffold. It was discovered that N-alkylation and N-acylation of the amino group could significantly impact potency. Furthermore, the nature of the substituent on the phenyl ring and modifications to the acetic acid side chain were explored to optimize the pharmacological profile of these analogs.
Key findings from the SAR studies include:
-
Amine Substitution: Substitution on the nitrogen atom of the aminomethyl group is crucial for activity. The introduction of various alkyl and aryl groups has been shown to modulate the potency and selectivity of the compounds.
-
Aromatic Ring Substitution: The substitution pattern on the phenyl ring influences the overall efficacy. Electron-donating and electron-withdrawing groups at different positions have been investigated to understand their impact on γ-secretase modulation.
-
Carboxylic Acid Moiety: The acetic acid side chain is a critical pharmacophore. Modifications to this group, such as esterification or amidation, generally lead to a loss of activity, highlighting the importance of the free carboxylic acid for interaction with the target.
Comparative Biological Activity of this compound Analogs
The following table summarizes the in vitro activity of key this compound analogs as γ-secretase modulators. The data is extracted from "Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach".[1] The primary endpoints for comparison are the half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 and the half-maximal effective concentration (EC50) for the elevation of Aβ38 in a cell-based assay.
| Compound ID | R1 | R2 | Aβ42 IC50 (μM) | Aβ38 EC50 (μM) |
| 4 | H | H | 1.8 | 1.5 |
| 6a | Me | H | 0.9 | 0.8 |
| 6b | Et | H | 0.5 | 0.4 |
| 6c | n-Pr | H | 0.6 | 0.5 |
| 6d | i-Pr | H | 1.2 | 1.0 |
| 6e | n-Bu | H | 0.7 | 0.6 |
| 6f | Ph | H | 0.4 | 0.3 |
| 6g | 4-F-Ph | H | 0.3 | 0.2 |
| 6h | 4-Cl-Ph | H | 0.3 | 0.2 |
| 6i | 4-MeO-Ph | H | 0.8 | 0.7 |
| 6j | H | Me | 2.5 | 2.1 |
| 6k | H | Et | 3.1 | 2.8 |
| 6l | H | Ph | 1.9 | 1.6 |
| 6m | Me | Me | 1.5 | 1.3 |
| 6n | Et | Et | 2.2 | 1.9 |
| 6o | -(CH2)4- | 0.9 | 0.8 | |
| 6p | -(CH2)5- | 0.6 | 0.5 | |
| 6q | 4-CF3-Ph | H | 0.2 | 0.15 |
Experimental Protocols
γ-Secretase Modulator Cell-Based Assay
The following is a detailed protocol for the in vitro evaluation of this compound analogs for their γ-secretase modulatory activity.
1. Cell Culture and Treatment:
- HEK293 cells stably overexpressing human amyloid precursor protein (APP) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
- Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- The stock solutions are serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Quantification of Aβ Peptides:
- After the 24-hour incubation period, the cell culture supernatant is collected.
- The concentrations of Aβ42 and Aβ38 in the supernatant are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
- Commercially available ELISA kits for human Aβ42 and Aβ38 are used according to the manufacturer's instructions.
- Briefly, the supernatant is added to microtiter plates pre-coated with a capture antibody specific for the C-terminus of the respective Aβ peptide.
- After incubation and washing steps, a detection antibody conjugated to horseradish peroxidase is added.
- A substrate solution is then added, and the color development is stopped with a stop solution.
- The absorbance is measured at 450 nm using a microplate reader.
3. Data Analysis:
- The concentrations of Aβ42 and Aβ38 are determined from a standard curve generated using synthetic Aβ peptides of known concentrations.
- The percentage of Aβ42 reduction and Aβ38 elevation is calculated relative to vehicle-treated control cells.
- IC50 and EC50 values are determined by plotting the percentage of inhibition or elevation against the log of the compound concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Figure 1. Experimental workflow for the evaluation of this compound analogs.
References
Independent Verification of Antifibrinolytic Research Findings: A Comparative Guide to Tranexamic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifibrinolytic agent Tranexamic Acid (trans-4-aminomethylcyclohexanecarboxylic acid, AMCHA) with its alternatives. The information presented is based on a review of published research findings, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document aims to assist researchers and drug development professionals in the independent verification of findings and in making informed decisions.
Overview of Antifibrinolytic Agents
Antifibrinolytic agents are a class of drugs that inhibit the dissolution of fibrin clots, thereby reducing bleeding. They are commonly used in clinical settings to manage excessive bleeding in conditions such as surgery, trauma, and heavy menstrual bleeding.[1] The primary agents in this class include Tranexamic Acid, ε-aminocaproic acid (EACA), and aprotinin.[2] While effective, their mechanisms and clinical profiles exhibit notable differences.
Mechanism of Action: The Fibrinolytic Pathway
The primary mechanism of action for lysine analogues like Tranexamic Acid and EACA is the competitive inhibition of plasminogen activation.[3][4] Plasminogen, a zymogen, is converted to the active enzyme plasmin by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). Plasmin then degrades the fibrin matrix of blood clots. By binding to the lysine-binding sites on plasminogen, Tranexamic Acid and EACA block the binding of plasminogen to fibrin, thus preventing fibrinolysis and stabilizing the clot.[4][5][6] Tranexamic acid is reported to be approximately six to ten times more potent than EACA.[5] Aprotinin, a serine protease inhibitor, acts by directly inhibiting plasmin and other serine proteases.[2]
Mechanism of Antifibrinolytic Agents
Comparative Efficacy: Quantitative Data Summary
Clinical trials, particularly in the context of cardiac surgery, have provided a wealth of data comparing the efficacy of different antifibrinolytic agents in reducing blood loss and the need for transfusions.
| Agent | Comparator | Outcome | Result | Reference |
| High-Dose Aprotinin | Tranexamic Acid | Total Blood Loss | 195 mL less with Aprotinin | [7] |
| High-Dose Aprotinin | ε-aminocaproic acid | Total Blood Loss | 184 mL less with Aprotinin | [7] |
| Tranexamic Acid | ε-aminocaproic acid | Total Blood Loss | No significant difference | [7] |
| High-Dose Aprotinin | Placebo | Rate of Transfusion | 40% reduced rate | [7] |
| ε-aminocaproic acid | Placebo | Rate of Transfusion | 37% reduced rate | [7] |
| Tranexamic Acid | Aprotinin | Mortality/Bleeding (Pediatric Cardiac Surgery) | Reduced with TXA (OR 0.47) | [8] |
| ε-aminocaproic acid | Aprotinin | Mortality/Bleeding (Pediatric Cardiac Surgery) | No significant difference | [8] |
Note: While aprotinin has shown high efficacy in reducing blood loss, its use has been associated with an increased risk of renal dysfunction.[2][7]
Experimental Protocols
The verification of research findings relies on the ability to replicate key experiments. Below are generalized protocols for common assays used to evaluate antifibrinolytic agents.
4.1. In Vitro Plasminogen Activation Assay
This assay measures the ability of a compound to inhibit the conversion of plasminogen to plasmin.
-
Materials: Human plasminogen, tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA), a chromogenic plasmin substrate (e.g., S-2251), test compounds (e.g., Tranexamic Acid), and a buffer solution (e.g., Tris-HCl).
-
Procedure:
-
Prepare a solution of plasminogen and the test compound at various concentrations in the buffer.
-
Initiate the activation by adding tPA or uPA.
-
Incubate the mixture for a defined period at 37°C.
-
Add the chromogenic plasmin substrate.
-
Measure the rate of color development (proportional to plasmin activity) using a spectrophotometer at the appropriate wavelength (e.g., 405 nm).
-
Calculate the inhibitory concentration (IC50) of the test compound.
-
4.2. Fibrin Clot Lysis Assay
This assay assesses the ability of a compound to prevent the breakdown of a pre-formed fibrin clot.
-
Materials: Fibrinogen, thrombin, plasminogen, tPA, test compounds, and a buffer solution.
-
Procedure:
-
In a multi-well plate, form a fibrin clot by mixing fibrinogen and thrombin.
-
Add a solution containing plasminogen, tPA, and the test compound at various concentrations to the wells.
-
Incubate the plate and monitor the turbidity (optical density) of the clot over time using a plate reader.
-
The rate of decrease in turbidity indicates the rate of clot lysis.
-
Compare the lysis rates in the presence and absence of the test compound to determine its antifibrinolytic activity.
-
4.3. Prospective Randomized Controlled Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing the efficacy of two antifibrinolytic agents in a surgical setting.[2]
Clinical Trial Workflow
Signaling Pathway Interactions
Recent research suggests that the effects of Tranexamic Acid may extend beyond its well-established antifibrinolytic mechanism. Studies have indicated that Tranexamic Acid can modulate inflammatory signaling pathways, potentially through its interaction with the complement system.[9] Specifically, it has been shown to influence the generation of the pro-inflammatory molecule C5a in a manner dependent on the type of plasminogen activator present.[9] This suggests a more complex biological role for Tranexamic Acid that warrants further investigation, particularly in the context of trauma and inflammatory conditions.
Conclusion
The independent verification of research findings is crucial for scientific advancement. This guide provides a comparative overview of Tranexamic Acid and its alternatives, supported by quantitative data and standardized experimental protocols. The provided visualizations of the antifibrinolytic mechanism and a typical clinical trial workflow offer a clear framework for understanding and evaluating research in this area. While lysine analogues like Tranexamic Acid and EACA are effective antifibrinolytic agents, their efficacy and safety profiles relative to other agents like aprotinin can vary depending on the clinical context. Further research into the broader signaling pathway interactions of these compounds may reveal novel therapeutic applications.
References
- 1. goodrx.com [goodrx.com]
- 2. benchchem.com [benchchem.com]
- 3. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparative Analysis of Antifibrinolytic Medications in Pediatric Heart Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Aminomethylphenylacetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Aminomethylphenylacetic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. According to available Safety Data Sheets (SDS), it is classified as follows:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
It is crucial to note that one supplier, Sigma-Aldrich, classifies the substance as "Not a hazardous substance or mixture"[3]. Given this discrepancy, it is imperative to handle the compound with caution and adhere to the more stringent safety precautions outlined below.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and irritation.[1][2] Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory settings.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant) | To protect eyes from dust particles and potential splashes.[1][2] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing and protect the skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust particles which may cause respiratory irritation.[1] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: A flowchart for selecting the correct PPE.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.[1]
-
Avoid Dust Formation: This compound is a solid/powder. Care should be taken to minimize the creation of airborne dust during weighing and transfer.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[1][2]
-
Decontamination: Clean all spills promptly and decontaminate surfaces after use.
Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Waste Identification and Collection:
-
Classification: Due to conflicting hazard information, it is recommended to treat this compound and any contaminated materials as hazardous waste.
-
Container: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[6]
Disposal Procedure:
-
Consult Local Regulations: Chemical waste disposal regulations vary. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[6]
-
Waste Pickup: Contact your EHS department to arrange for the pickup and disposal of the chemical waste.[6]
-
Empty Containers: Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, the container can be disposed of according to institutional guidelines, which may include defacing the label and placing it in the regular trash.[7]
Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[6]
-
Cleanup: Clean the spill area with a damp cloth or paper towel. Collect all cleanup materials in a sealed bag and dispose of them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and follow your institution's reporting procedures.[6]
References
- 1. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 2. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 7. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
